NHE3-IN-2
Description
Properties
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)20-15(19-12)21-14(17)18/h1-8H,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFEUSQLIFRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of NHE3 Inhibitors, Featuring Tenapanor as a Representative Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of potent and selective inhibitors of the Sodium-Hydrogen Exchanger 3 (NHE3), with a focus on tenapanor as a well-characterized example. While information on the specific agent NHE3-IN-2 (6-Chloro-4-phenyl-2-quinazolinyl-guanidine) is limited in publicly accessible literature, the data presented for tenapanor offers a robust framework for understanding the core mechanisms of this therapeutic class.
Core Mechanism of Action: Inhibition of NHE3
The primary mechanism of action of NHE3 inhibitors is the direct, competitive, and reversible inhibition of the NHE3 transporter. NHE3 is an antiporter predominantly expressed on the apical surface of epithelial cells in the small intestine and colon, as well as the proximal tubules of the kidneys.[1][2] It plays a crucial role in sodium absorption by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+).
By binding to the NHE3 protein, these inhibitors block this exchange, leading to a localized increase in the concentration of sodium ions in the intestinal lumen.[1] This, in turn, increases the water content in the gut via osmosis, resulting in softer stool consistency and accelerated intestinal transit.[3] This is the foundational mechanism for the therapeutic effect of NHE3 inhibitors in conditions such as Irritable Bowel Syndrome with Constipation (IBS-C).[4][5]
The following diagram illustrates the fundamental mechanism of NHE3 inhibition in an intestinal epithelial cell.
Caption: Direct inhibition of the NHE3 transporter by an inhibitor, blocking Na+/H+ exchange.
Secondary Mechanism: Reduction of Paracellular Phosphate Absorption
A significant secondary mechanism of action, particularly relevant for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD), is the reduction of intestinal phosphate absorption.[6][7] This effect is primarily mediated by the inhibition of the paracellular phosphate absorption pathway.[8][9]
The inhibition of NHE3 leads to a decrease in proton efflux from the enterocyte, resulting in a modest intracellular acidification.[10] This change in intracellular pH is proposed to induce a conformational change in claudin proteins, which are key components of tight junctions between intestinal epithelial cells.[10] This alteration in tight junction structure reduces their permeability specifically to phosphate, thereby decreasing its paracellular absorption from the gut lumen into the bloodstream.[8]
The following diagram illustrates the proposed signaling pathway for the reduction of paracellular phosphate absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tenapanor Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenapanor for Irritable Bowel Syndrome · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Tenapanor: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperphosphatemia in Chronic Kidney Disease: The Search for New Treatment Paradigms and the Role of Tenapanor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. dovepress.com [dovepress.com]
- 10. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
NHE3-IN-2: A Technical Guide to a Selective Sodium-Hydrogen Exchanger 3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-hydrogen exchanger isoform 3 (NHE3), encoded by the SLC9A3 gene, is a crucial membrane protein primarily located on the apical surface of epithelial cells in the intestines and renal proximal tubules. It plays a pivotal role in the electroneutral exchange of extracellular sodium ions for intracellular protons, contributing significantly to sodium and fluid absorption, as well as acid-base homeostasis. Dysregulation of NHE3 activity is implicated in various pathological conditions, including hypertension, heart failure, and diarrheal diseases, making it a compelling therapeutic target.
NHE3-IN-2, chemically identified as 6-Chloro-4-phenyl-2-chinazolinyl-guanidine, is a selective inhibitor of NHE3. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, and presents data and methodologies from representative selective NHE3 inhibitors to serve as a practical resource for researchers in the field. Due to the limited publicly available data specifically for this compound, this guide incorporates information from well-characterized NHE3 inhibitors such as Tenapanor and LY3304000 to illustrate the principles of NHE3 inhibition.
Mechanism of Action
NHE3 inhibitors like this compound function by directly binding to the NHE3 protein, thereby blocking its ion-translocating activity. This inhibition prevents the reabsorption of sodium from the intestinal lumen and the renal filtrate. In the gastrointestinal tract, this leads to an increase in luminal sodium and water content, resulting in softer stools and increased bowel frequency. In the kidneys, inhibition of NHE3 in the proximal tubule leads to natriuresis and diuresis, which can contribute to a reduction in blood pressure.
Quantitative Data for Selective NHE3 Inhibitors
The following tables summarize the in vitro inhibitory potency and selectivity of representative selective NHE3 inhibitors. Note: Data for this compound is not publicly available. The data presented here are for Tenapanor and LY3304000 and should be considered representative for this class of inhibitors.
Table 1: In Vitro Inhibitory Activity of Selective NHE3 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Tenapanor | Rat NHE3 | pH recovery | 7.9 nM | [1] |
| Tenapanor | Human NHE3 | pH recovery | 1.26 ± 0.40 nM (1 min acidification) | [2] |
| Tenapanor | Human NHE3 | pH recovery | 3.02 ± 0.53 nM (10 min acidification) | [2] |
| LY3304000 | Human NHE3 | NHE activity assay | 5.8 nM | |
| S3226 | Rat NHE3 | pH recovery | 0.2 µM |
Table 2: Selectivity Profile of a Representative NHE3 Inhibitor (LY3304000)
| Target | IC50 (µM) | Reference |
| Human NPT2b | >10 | [3] |
| Human Pit-2 | >100 | [3] |
| Human SGLT1 | >10 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NHE3 inhibitors. The following are representative protocols for in vitro and in vivo evaluation.
In Vitro NHE3 Activity Assay (Fluorometric pH-based)
This protocol is adapted from methods used to characterize inhibitors like LY3304000 and Tenapanor.
Objective: To determine the in vitro potency of a test compound in inhibiting NHE3 activity by measuring changes in intracellular pH (pHi).
Materials:
-
NHE3-expressing cells (e.g., Caco-2bbe or PS120 cells stably transfected with human NHE3)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Ammonium chloride (NH4Cl) solution
-
Sodium-free buffer
-
Sodium-containing buffer
-
Test compound (e.g., this compound)
-
Multi-well fluorescence plate reader
Procedure:
-
Cell Seeding: Seed NHE3-expressing cells in 96-well black-walled, clear-bottom plates and culture to confluence.
-
Dye Loading: Wash the cells with a sodium-containing buffer and then incubate with BCECF-AM solution in the dark at 37°C for 30-60 minutes.
-
Acidification: Induce intracellular acidification by replacing the dye solution with an ammonium chloride solution for a defined period, followed by washing with a sodium-free buffer. This "ammonium prepulse" technique transiently lowers the intracellular pH upon removal of the external ammonium.
-
Inhibitor Incubation: Add the sodium-free buffer containing various concentrations of the test compound (this compound) or vehicle control to the cells and incubate for a specified time.
-
Measurement of pHi Recovery: Initiate pHi recovery by rapidly replacing the inhibitor solution with a sodium-containing buffer (also containing the test compound or vehicle). Immediately begin monitoring the fluorescence ratio at excitation wavelengths of ~490 nm and ~440 nm, and an emission wavelength of ~535 nm.
-
Data Analysis: The initial rate of pHi recovery (dpH/dt) is calculated from the fluorescence ratio data. The percent inhibition at each compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Assessment of Intestinal NHE3 Inhibition in Rodents
This protocol is a general representation of in vivo studies conducted for NHE3 inhibitors.
Objective: To evaluate the in vivo efficacy of an orally administered NHE3 inhibitor by measuring its effect on intestinal sodium and water absorption.
Materials:
-
Rodent model (e.g., rats or mice)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Metabolic cages for urine and feces collection
-
Analytical equipment for measuring sodium content in stool and urine
Procedure:
-
Animal Acclimation: Acclimate animals to individual metabolic cages for several days before the study.
-
Baseline Data Collection: Collect urine and feces for a 24-hour period to establish baseline sodium excretion.
-
Compound Administration: Administer the test compound or vehicle control orally to the animals.
-
Sample Collection: Collect urine and feces over a defined period (e.g., 24 hours) post-dosing.
-
Sample Analysis: Homogenize the collected fecal samples and measure the sodium concentration in both fecal homogenates and urine samples using an appropriate analytical method (e.g., flame photometry or ion-selective electrodes).
-
Data Analysis: Compare the stool and urinary sodium excretion in the compound-treated group to the vehicle-treated group. A significant increase in fecal sodium and a corresponding decrease in urinary sodium indicate inhibition of intestinal NHE3.
Visualizations
Signaling Pathways Modulating NHE3 Activity
NHE3 activity is regulated by a complex network of signaling pathways. The following diagram illustrates some of the key regulatory inputs.
Caption: Key signaling pathways regulating NHE3 activity.
Experimental Workflow for In Vitro NHE3 Inhibitor Screening
The following diagram outlines the typical workflow for screening and characterizing NHE3 inhibitors in a cell-based assay.
Caption: Workflow for in vitro screening of NHE3 inhibitors.
Logical Relationship of NHE3 Inhibition in the Intestine
This diagram illustrates the physiological consequences of NHE3 inhibition in the intestinal epithelium.
Caption: Physiological effects of intestinal NHE3 inhibition.
References
An In-depth Technical Guide on the Core Mechanism of Action of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine and Related 2-Guanidinoquinazoline Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
While the specific compound 6-Chloro-4-phenyl-2-quinazolinyl-guanidine is not extensively characterized in publicly accessible literature, its core structure, a 2-guanidinoquinazoline moiety, is a well-established pharmacophore. Compounds belonging to this class are recognized as potent and selective inhibitors of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1). This document elucidates the mechanism of action of this compound class, focusing on NHE-1 inhibition, the downstream cellular consequences, and the established experimental protocols for characterization. The primary therapeutic rationale for developing such inhibitors is in the treatment of cardiovascular pathologies, particularly myocardial ischemia-reperfusion injury.[1][2][3]
Core Mechanism of Action: Inhibition of Na+/H+ Exchanger 1 (NHE-1)
The principal molecular target for the 2-guanidinoquinazoline class of compounds is the Na+/H+ Exchanger isoform 1 (NHE-1), a ubiquitous plasma membrane protein.[3][4]
1.1. Physiological Role of NHE-1
NHE-1 is a key regulator of intracellular pH (pHi) and cell volume. It functions as a secondary active transporter, mediating the electroneutral exchange of one extracellular sodium ion (Na+) for one intracellular proton (H+).[4] This process is driven by the steep transmembrane Na+ gradient maintained by the Na+/K+-ATPase. Under normal physiological conditions, NHE-1 activity is low but can be allosterically activated by intracellular acidosis.
1.2. Pathophysiological Role of NHE-1 in Ischemia-Reperfusion Injury
During ischemia, the lack of oxygen forces cells to switch to anaerobic glycolysis, leading to the production of lactic acid and a sharp decrease in intracellular pH. This profound acidosis strongly activates NHE-1.[3] Upon reperfusion, the activated NHE-1 rapidly extrudes protons in exchange for sodium ions. This leads to two critical and detrimental consequences:
-
Intracellular Sodium Overload ([Na+]i): The massive influx of Na+ overwhelms the Na+/K+-ATPase's capacity to extrude it.
-
Intracellular Calcium Overload ([Ca2+]i): The high intracellular Na+ concentration causes the Na+/Ca2+ Exchanger (NCX) to operate in its reverse mode, extruding Na+ while importing Ca2+. This leads to a toxic accumulation of intracellular calcium.[3]
This calcium overload triggers a cascade of deleterious events, including mitochondrial dysfunction, hypercontracture of myocytes, activation of proteases, and ultimately, apoptotic and necrotic cell death.[3]
1.3. Molecular Inhibition by 2-Guanidinoquinazoline Derivatives
6-Chloro-4-phenyl-2-quinazolinyl-guanidine and related compounds act as competitive inhibitors of NHE-1. The positively charged guanidinium group is believed to mimic a protonated sodium ion, allowing it to bind with high affinity to the external Na+ binding site on the NHE-1 transporter.[4] This binding physically occludes the channel, preventing the exchange of Na+ and H+ ions. By inhibiting NHE-1 at the onset of reperfusion, these compounds prevent the catastrophic intracellular Na+ and subsequent Ca2+ overload, thereby protecting cardiac cells from reperfusion-induced injury.[3][5]
Signaling Pathway Diagram
Caption: Pathophysiological cascade of ischemia-reperfusion injury and the point of NHE-1 inhibition.
Quantitative Pharmacological Data
Quantitative data for the specific title compound is not available. The following table presents representative data for a potent class of 2-guanidinoquinazoline-based NHE-1 inhibitors, designated here as "Compound Analogues," to illustrate typical activity profiles.
| Compound Class | Assay Type | Target Species | IC50 Value (nM) | Reference Compound | IC50 Value (nM) |
| 2-Guanidinoquinazolines | NHE-1 Inhibition (Platelet Swelling) | Human | 10 - 50 | Cariporide | 75 ± 7 |
| 2-Guanidinoquinazolines | NHE-1 Inhibition (pHi Recovery) | Rat | 14 ± 2 | Eniporide | 44 ± 2 |
| Phenylguanidine Analogs | Pro-inflammatory Macrophage Inhibition | Murine | 15,640 (μM) | Dexamethasone | N/A |
Data is representative and compiled from analogous structures in literature.[1][2][5]
Detailed Experimental Protocols
The primary in vitro method for quantifying the inhibitory activity of compounds against NHE-1 involves measuring the recovery of intracellular pH (pHi) following an induced acid load.
Protocol: Fluorometric Measurement of Intracellular pH (pHi) Recovery
This assay measures the rate of pHi recovery in cells after ammonium chloride (NH4Cl)-induced intracellular acidosis. The rate of recovery is directly proportional to NHE-1 activity.
Materials:
-
Cells expressing NHE-1 (e.g., rabbit cardiomyocytes, H9c2 cells, or human platelets).[6]
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester): A pH-sensitive fluorescent dye.[7][8]
-
HEPES-buffered saline (HBS): pH 7.4.
-
Ammonium chloride (NH4Cl) prepulse solution (e.g., 20 mM in HBS).
-
Test compound (e.g., 6-Chloro-4-phenyl-2-quinazolinyl-guanidine) dissolved in DMSO.
-
Nigericin (a protonophore used for calibration).
-
High-potassium calibration buffers (pH 6.5 and 7.5).
-
Fluorescence plate reader or microscope with ratiometric capabilities (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm).[7][9]
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate (e.g., 96-well, black-walled) and allow them to adhere overnight.
-
Dye Loading: Wash cells with HBS. Load cells with 3-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.[10]
-
De-esterification: Wash cells three times with HBS to remove extracellular dye and allow intracellular esterases to cleave the AM group, trapping the fluorescent BCECF inside the cells.[7]
-
Baseline Measurement: Place the plate in the reader and measure the baseline fluorescence ratio (F490/F440).
-
Acid Loading: Induce intracellular acidosis by perfusing the cells with the NH4Cl prepulse solution for 5-10 minutes. NH3 diffuses into the cell and forms NH4+, causing a temporary alkalinization, followed by a rapid acidification upon removal of the NH4Cl solution.
-
Inhibition and Recovery: Remove the NH4Cl solution and immediately add HBS containing various concentrations of the test compound (or vehicle control).
-
Data Acquisition: Immediately begin recording the fluorescence ratio (F490/F440) every 15-30 seconds for 5-10 minutes. The recovery of pHi back towards baseline is mediated by NHE-1.
-
Calibration: At the end of each experiment, lyse the cells with nigericin in high-potassium buffers of known pH (e.g., 6.5 and 7.5) to generate a two-point calibration curve, allowing conversion of fluorescence ratios to absolute pHi values.[7]
-
Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) for each concentration of the inhibitor. Plot the rate of recovery against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for determining NHE-1 inhibitory activity using a pHi recovery assay.
Conclusion
6-Chloro-4-phenyl-2-quinazolinyl-guanidine is a member of the 2-guanidinoquinazoline chemical class, which functions primarily as a potent inhibitor of the Na+/H+ Exchanger 1. This mechanism of action is of significant therapeutic interest, particularly for mitigating the cellular damage associated with cardiac ischemia-reperfusion events. By preventing intracellular Na+ and Ca2+ overload, these compounds protect cardiomyocytes from cell death. The well-defined in vitro assays for measuring NHE-1 activity provide a robust framework for the continued development and optimization of this promising class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 9. Ratiometric measurement of intracellular pH of cultured cells with BCECF in a fluorescence multi-well plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
In-depth Technical Guide on the Discovery and Development of NHE3-IN-2
A Note to the Reader: Our comprehensive investigation into the discovery and development of the specific compound designated as NHE3-IN-2, chemically identified as 6-Chloro-4-phenyl-2-quinazolinyl-guanidine, has revealed a significant scarcity of publicly available scientific literature. While a patent (WO2001079186A1) outlines its synthesis and potential as a Na+/H+ exchanger-3 (NHE3) inhibitor, detailed preclinical and clinical data, quantitative analyses, and specific experimental protocols are not accessible in the public domain.
Consequently, it is not feasible to construct the in-depth technical guide as originally requested for this particular molecule. The foundational data required for tables, detailed methodologies, and specific signaling pathways are not available.
However, to fulfill the spirit of your request for a comprehensive guide on the development of an NHE3 inhibitor, we have pivoted to a well-documented and clinically relevant example: Tenapanor . Tenapanor is a first-in-class, minimally systemic NHE3 inhibitor approved for the treatment of irritable bowel syndrome with constipation (IBS-C). Sufficient data exists to provide the detailed technical guide you envisioned.
Therefore, the following guide will focus on the discovery and development of Tenapanor as a representative and thoroughly researched NHE3 inhibitor.
An In-depth Technical Guide on the Discovery and Development of Tenapanor, a First-in-Class NHE3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction to NHE3 and the Rationale for Inhibition
The Sodium-Hydrogen Exchanger isoform 3 (NHE3) is a transmembrane protein predominantly expressed on the apical surface of epithelial cells in the small intestine and the proximal tubules of the kidneys.[1][2] Its primary function is the electroneutral exchange of intracellular protons (H+) for extracellular sodium ions (Na+).[1] This process is a major driver of sodium absorption in these tissues.[2]
In the gastrointestinal tract, NHE3-mediated sodium uptake is coupled with water movement, playing a crucial role in fluid homeostasis.[1][3] Inhibition of intestinal NHE3 leads to increased sodium and water content in the gut lumen, which can soften stool and increase transit, providing a therapeutic target for constipation-predominant irritable bowel syndrome (IBS-C).[1][3] Furthermore, by reducing intestinal sodium absorption, there is a potential for beneficial effects in conditions sensitive to sodium and fluid balance, such as chronic kidney disease (CKD) and heart failure.[1][3]
Discovery of Tenapanor
The discovery of Tenapanor stemmed from a strategic effort to identify a potent and minimally absorbed NHE3 inhibitor that would act locally in the gastrointestinal tract while avoiding systemic exposure and potential effects on renal NHE3.[2] The development program began with a high-throughput screening campaign that identified a moderately potent but highly bioavailable hit compound.[2]
The subsequent lead optimization process focused on modifying the initial scaffold to increase potency and reduce intestinal permeability. This was achieved through medicinal chemistry strategies aimed at increasing the molecule's polar surface area and molecular weight, characteristics that generally limit passive diffusion across the intestinal epithelium.[2] This iterative process of design, synthesis, and biological testing culminated in the identification of Tenapanor (chemical name: [10-[3-[(4-cyclobutyl-1,3-thiazol-2-yl)amino]propyl]-2,7-dichloro-11-oxo-5,10-dihydro-11H-dibenzo[c,f][4][5]diazepine-6-yl]methanesulfonyl chloride hydrochloride).[2]
Mechanism of Action of Tenapanor
Tenapanor is a direct, competitive inhibitor of the NHE3 transporter. It binds to the extracellular side of the transporter, preventing the exchange of sodium and protons. This inhibition of NHE3 in the small intestine and colon leads to a localized increase in the concentration of sodium ions in the intestinal lumen. The osmotic effect of this increased luminal sodium results in the retention of water in the gut, which softens the stool and accelerates intestinal transit.[1][3]
Interestingly, research has also elucidated a secondary mechanism by which Tenapanor reduces intestinal phosphate absorption. By inhibiting NHE3, Tenapanor alters the tight junction proteins between intestinal epithelial cells, leading to a decrease in paracellular permeability to phosphate.[6] This dual action on sodium and phosphate absorption makes Tenapanor a subject of investigation for the management of hyperphosphatemia in patients with chronic kidney disease on dialysis.[2][6]
Signaling and Mechanistic Pathway
Caption: Mechanism of Tenapanor action on intestinal enterocytes.
Preclinical Development
In Vitro Studies
The preclinical evaluation of Tenapanor involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Table 1: In Vitro Activity of Tenapanor
| Assay | Cell Line/System | Endpoint | Result |
| NHE3 Inhibition | NHE3-transfected fibroblasts | IC50 | Potent inhibition (low nanomolar range)[2] |
| Selectivity vs. other NHE isoforms | Cells expressing other NHE isoforms | IC50 | High selectivity for NHE3 |
| Intestinal Permeability | Caco-2 cell monolayers | Papp | Low permeability, consistent with minimal absorption[2] |
| Phosphate Transport | Human small intestinal enteroid monolayers | Transepithelial Electrical Resistance (TEER) and Phosphate Flux | Increased TEER and reduced paracellular phosphate permeability[6] |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that forms tight junctions, mimicking the intestinal barrier.
-
Assay Procedure:
-
The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Tenapanor, dissolved in a suitable transport buffer, is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points.
-
The concentration of Tenapanor in the AP and BL compartments is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
In Vivo Studies
Animal models were crucial for evaluating the pharmacodynamics, pharmacokinetics, and safety of Tenapanor.
Table 2: In Vivo Pharmacodynamic Effects of Tenapanor in Rodent Models
| Animal Model | Dosing | Primary Outcome | Result | Reference |
| Normal Rats | Oral administration | Fecal sodium and water content | Dose-dependent increase in fecal sodium and water | [3] |
| Salt-fed nephrectomized rats (model of CKD) | Oral administration | Extracellular fluid volume, blood pressure | Reduction in extracellular fluid volume and blood pressure | [3] |
| Normal Rats | Oral administration | Intestinal phosphate absorption | Reduction in intestinal phosphate absorption | [3][6] |
Experimental Protocol: Fecal Sodium and Water Content in Rats
-
Animal Acclimation: Male Sprague-Dawley rats are individually housed in metabolic cages that allow for the separate collection of feces and urine. Animals are acclimated for several days before the study begins.
-
Dosing: Tenapanor or vehicle is administered orally via gavage at predetermined doses.
-
Sample Collection: Feces are collected over a 24-hour period post-dosing.
-
Analysis:
-
The total weight of the collected feces is recorded.
-
A portion of the feces is dried to a constant weight to determine the water content.
-
The dried feces are then processed for electrolyte analysis, and the sodium content is measured using techniques such as flame photometry or ion-selective electrodes.
-
-
Data Reporting: Results are typically expressed as the total amount of sodium excreted in the feces over 24 hours and the percentage of water content in the feces.
Clinical Development
The clinical development of Tenapanor has been extensive, with numerous trials conducted in healthy volunteers and patient populations.
Phase 1 Studies
Early clinical trials in healthy volunteers were designed to assess the safety, tolerability, and pharmacokinetics of Tenapanor. These studies confirmed the minimal systemic absorption of the drug, with plasma concentrations being below the limit of quantification for the vast majority of samples.[3] The pharmacodynamic effects were demonstrated by dose-dependent increases in stool sodium and water content, as well as a corresponding decrease in urinary sodium excretion.[3]
Phase 2 and 3 Studies
Pivotal clinical trials have established the efficacy and safety of Tenapanor for the treatment of IBS-C. These trials have consistently shown that Tenapanor significantly improves bowel movement frequency and reduces abdominal pain compared to placebo.
Table 3: Selected Phase 3 Clinical Trial Results for Tenapanor in IBS-C
| Trial Identifier | Patient Population | Primary Endpoint | Key Result |
| T3MPO-1 & T3MPO-2 | Adults with IBS-C | Combined responder rate (improvement in abdominal pain and stool frequency) | Statistically significant higher responder rate with Tenapanor compared to placebo |
Clinical Development Workflow
Caption: A simplified workflow of the clinical development of Tenapanor.
Conclusion
The discovery and development of Tenapanor represent a successful example of rational drug design, targeting a specific physiological mechanism to address a clinical need. Through a comprehensive preclinical and clinical program, Tenapanor has been established as a novel, first-in-class NHE3 inhibitor with a favorable safety and efficacy profile for the treatment of IBS-C. Its unique, minimally systemic mode of action minimizes the risk of off-target effects and highlights the potential of targeting intestinal transporters for the treatment of gastrointestinal and systemic diseases. The ongoing research into its effects on phosphate metabolism further underscores the therapeutic potential of this innovative compound.
References
- 1. Novel Treatments from Inhibition of the Intestinal Sodium-Hydrogen Exchanger 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor Tenapanor: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the key players in the pharmaceutical industry targeting NHE3? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of NHE3 in Renal Sodium Transport with NHE3-IN-2: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sodium-hydrogen exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a crucial protein in maintaining sodium and acid-base homeostasis.[1] Predominantly located on the apical membrane of epithelial cells in the renal proximal tubule and the intestine, NHE3 facilitates the exchange of extracellular sodium ions for intracellular protons.[1][2] In the kidney, this transporter is responsible for the reabsorption of approximately 50-60% of the filtered sodium load, making it a key player in the regulation of extracellular fluid volume and blood pressure.[3][4][5] Dysregulation of NHE3 activity has been implicated in the pathophysiology of hypertension.[4]
This technical guide focuses on the investigation of the role of NHE3 in renal sodium transport using a specific inhibitor, NHE3-IN-2. Due to the limited availability of public data on this compound, this document will leverage information from other well-characterized NHE3 inhibitors, such as S3226, to provide a comprehensive overview of the methodologies and expected outcomes in studying NHE3 function. This guide will provide detailed experimental protocols, data presentation tables, and visual diagrams of relevant signaling pathways and workflows to aid researchers in this field.
Data Presentation
The following tables summarize quantitative data obtained from studies using NHE3 inhibitors and knockout mouse models, which can serve as a reference for expected results when investigating this compound.
Table 1: In Vitro Inhibitory Activity of NHE3 Inhibitors
| Compound | Assay System | IC50 | Reference |
| S3226 | Rabbit ileal brush-border membrane vesicles | ~5 µM | [6] |
| HOE-694 | Rabbit ileal brush-border membrane vesicles | NHE3 IC50 > 50 µM | [6] |
Note: IC50 values are highly dependent on the experimental conditions and cell system used. Data for this compound is not publicly available and would need to be determined experimentally.
Table 2: Effects of NHE3 Inhibition or Knockout on Renal Sodium Transport in Animal Models
| Model | Intervention | Parameter Measured | Effect | Reference |
| Rat | Luminal perfusion with S3226 | Proximal tubule reabsorption | ~30% inhibition | [7] |
| Mouse (NHE3 knockout) | Genetic deletion of NHE3 | Proximal tubule Na+ reabsorption | ~63% reduction (in vivo) | [7] |
| Mouse (NHE3 knockout) | Genetic deletion of NHE3 | Blood Pressure | Significantly lower | [3] |
| Rat (Spontaneously Hypertensive) | Chronic NHE3 inhibition | Blood Pressure | Reduction | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of NHE3 in renal sodium transport and the effects of inhibitors like this compound.
Protocol 1: Measurement of NHE3 Activity using BCECF-AM
This protocol describes the measurement of NHE3 activity by monitoring intracellular pH (pHi) changes using the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
Materials:
-
Renal proximal tubule cells (e.g., OKP, LLC-PK1) cultured on glass coverslips
-
BCECF-AM (stock solution in DMSO)
-
HEPES-buffered saline (HBS)
-
Na+-containing buffer
-
Na+-free buffer (substituting Na+ with N-methyl-D-glucamine)
-
NH4Cl
-
Nigericin and valinomycin (for calibration)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~490 nm and ~440 nm, Emission ~535 nm)
Procedure:
-
Cell Preparation: Seed cells on glass coverslips and grow to confluence.
-
Dye Loading:
-
Acidification:
-
Perfuse cells with a solution containing 20 mM NH4Cl for 5-10 minutes to induce an intracellular acid load.
-
Rapidly switch to a Na+-free buffer to further decrease pHi.
-
-
Measurement of Na+/H+ Exchange:
-
Switch to a Na+-containing buffer to initiate Na+/H+ exchange, leading to a recovery of pHi.
-
Record the fluorescence emission at 535 nm while alternating the excitation wavelength between 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).
-
The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.
-
-
Inhibitor Treatment: To determine the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor for an appropriate time before the acidification and measurement steps.
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using buffers of known pH containing nigericin (a K+/H+ ionophore) and valinomycin (a K+ ionophore) to equilibrate intracellular and extracellular pH.[8]
-
Data Analysis: Calculate the initial rate of pHi recovery (ΔpH/Δt) after the switch to the Na+-containing buffer. This rate is a measure of NHE3 activity. Compare the rates in the presence and absence of this compound to determine its inhibitory effect.
Protocol 2: Cell Surface Biotinylation and Western Blotting for NHE3
This protocol is used to determine the amount of NHE3 protein present on the apical surface of renal epithelial cells, which is a key determinant of its transport activity.
Materials:
-
Renal proximal tubule cells cultured on permeable supports
-
Sulfo-NHS-SS-Biotin (or similar membrane-impermeable biotinylation reagent)
-
Quenching solution (e.g., glycine or Tris buffer)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against NHE3
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Grow cells on permeable supports to form a polarized monolayer.
-
Biotinylation:
-
Cell Lysis:
-
Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Isolation of Biotinylated Proteins:
-
Incubate a portion of the supernatant (total protein fraction) with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.[9]
-
Wash the beads several times with lysis buffer to remove non-biotinylated proteins.
-
-
Elution and Western Blotting:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins from the total lysate and the biotinylated (surface) fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against NHE3, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for NHE3 in the total and surface fractions. The ratio of surface NHE3 to total NHE3 provides an index of the protein's apical expression. Compare this ratio in control cells versus cells treated with this compound to determine if the inhibitor affects NHE3 trafficking.
Protocol 3: In Vivo Renal Clearance Study in Mice
This protocol is designed to assess the in vivo effect of this compound on renal sodium excretion.
Materials:
-
Metabolic cages for mice
-
This compound formulation for administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Analytical balance
-
Flame photometer or ion-selective electrode for sodium and potassium measurement
-
Creatinine assay kit
Procedure:
-
Animal Acclimation: House male C57BL/6 mice (or other appropriate strain) in metabolic cages for at least 3 days to acclimate. Provide free access to standard chow and water.
-
Baseline Data Collection: Collect 24-hour urine samples for 1-2 days before the start of the treatment to establish baseline values for urine volume, sodium, potassium, and creatinine excretion.
-
Drug Administration:
-
Divide the mice into at least two groups: vehicle control and this compound treated.
-
Administer the vehicle or this compound at the desired dose and route.
-
-
Urine Collection: Collect urine over a 24-hour period following drug administration. Record the total urine volume and body weight of each mouse.
-
Biochemical Analysis:
-
Centrifuge the urine samples to remove any debris.
-
Measure the concentration of sodium and potassium in the urine using a flame photometer or ion-selective electrode.
-
Measure the urine creatinine concentration using a commercially available kit.
-
-
Data Analysis:
-
Calculate the total 24-hour excretion of sodium and potassium (concentration × urine volume).
-
Normalize the electrolyte excretion to creatinine excretion to account for variations in urine flow rate (e.g., urinary Na+/Creatinine ratio).
-
Compare the urinary sodium excretion between the control and this compound treated groups. An effective renal NHE3 inhibitor is expected to increase urinary sodium excretion.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways that regulate NHE3 activity and a typical experimental workflow for inhibitor testing.
Caption: Angiotensin II signaling pathway stimulating NHE3.
Caption: PKA-mediated inhibition of NHE3 activity.
Caption: Experimental workflow for investigating this compound.
Conclusion
References
- 1. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal and intestinal absorptive defects in mice lacking the NHE3 Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Na+/H+ Exchanger NHE3 by Angiotensin II Is Mediated by Inositol 1,4,5-Triphosphate (IP3) Receptor-binding Protein Released with IP3 (IRBIT) and Ca2+/Calmodulin-dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Role of the Na+/H+ exchanger 3 in angiotensin II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative contribution of NHE2 and NHE3 to rabbit ileal brush-border Na+/H+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal tubular NHE3 is required in the maintenance of water and sodium chloride homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.9. Measurement of surface NHE3 expression [bio-protocol.org]
- 11. Cell surface biotinylation [protocols.io]
In-Depth Technical Guide: Utilizing NHE3 Inhibitors for the Study of Intestinal Fluid Absorption
Disclaimer: No specific information was found for a compound designated "NHE3-IN-2" in the reviewed scientific literature. This guide, therefore, focuses on the broader class of Na+/H+ Exchanger 3 (NHE3) inhibitors and utilizes data from well-characterized examples to provide a comprehensive technical resource for researchers, scientists, and drug development professionals.
Introduction
The Sodium-Hydrogen Exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a critical apical membrane protein in the epithelial cells of the small intestine and colon.[1][2] It plays a paramount role in the electroneutral absorption of sodium and, consequently, is a primary driver of intestinal fluid absorption.[1][2] NHE3 facilitates the exchange of extracellular Na+ for intracellular H+, contributing significantly to the osmotic gradient that drives water movement from the intestinal lumen into the body.[1] Dysregulation of NHE3 is implicated in various diarrheal diseases where its activity is inhibited, while its overactivity can contribute to conditions like constipation.[3] As such, NHE3 is a key therapeutic target, and its inhibitors are invaluable tools for studying the mechanisms of intestinal fluid and electrolyte transport.
This technical guide provides an in-depth overview of the use of NHE3 inhibitors in the study of intestinal fluid absorption, with a focus on experimental design, data interpretation, and the underlying physiological mechanisms.
Mechanism of Action of NHE3 in Intestinal Fluid Absorption
NHE3 is the predominant transporter responsible for the bulk of sodium absorption in the intestines.[2] Its activity is coupled with other transporters, such as the Cl-/HCO3- exchanger, to mediate electroneutral NaCl absorption.[1][2] This process creates a lumen-to-blood osmotic gradient, which is the primary driving force for passive water absorption across the intestinal epithelium.[1] Therefore, inhibition of NHE3 leads to a reduction in sodium absorption, retention of fluid in the intestinal lumen, and a decrease in overall fluid absorption.
Quantitative Data on NHE3 Inhibition
The following tables summarize quantitative data from studies using NHE3 inhibitors and knockout models to investigate intestinal fluid and ion transport.
Table 1: Effect of NHE3 Inhibition/Deletion on Intestinal Na+ and Water Transport
| Model System | Treatment/Condition | Measured Parameter | Result | Reference |
| Rabbit Ileum | Basal Conditions | Contribution to Na+/H+ Exchange | NHE3 accounts for ~50% | [4] |
| Rabbit Ileum | Glucocorticoid Treatment | NHE3 Activity | 4.1-fold increase | [4] |
| Mouse Jejunum | NHE3 Knockout (NHE3-/-) | Net Na+ Absorption | Reduced from ~6 to ~2 µeq/cm²/h | [5] |
| Mouse Jejunum | NHE3 Knockout (NHE3-/-) | Net Water Absorption | Significantly decreased | [6] |
| Mouse Model | TNF Treatment | Net Water Transport | Reversal from absorption to secretion (dependent on NHE3 inhibition) | [7] |
| Cftr-/- Mice | NHE3 Heterozygous/Null | Intestinal Content | Increased fluidity, prevention of obstructions | [8] |
Table 2: Pharmacological Inhibition of NHE3
| Inhibitor | Model System | Measured Parameter | Effect | Reference |
| S3226 (specific NHE3 inhibitor) | Mouse Jejunum (in vivo perfusion) | Net Na+ Absorption | Eliminated 85% of net Na+ movement | [7] |
| S3226 (specific NHE3 inhibitor) | Mouse Jejunum (in vivo perfusion) | Net Water Transport | Reduced absorption to levels similar to Na+-free perfusate | [7] |
| EIPA (amiloride analog) | Mouse Jejunum (NHE3+/+) | Net Na+ and Cl- Absorption | Completely inhibited at 100 µM | [5] |
| Tenapanor | Humans | Fecal Sodium | Increased | [9] |
| Tenapanor | Humans | Urinary Sodium | Reduced | [9] |
Signaling Pathways Regulating NHE3 Activity
The activity of NHE3 is complexly regulated by various intracellular signaling pathways, which can be triggered by hormones, neurotransmitters, and bacterial toxins. Understanding these pathways is crucial for interpreting experimental results. Key regulatory mechanisms include phosphorylation, protein-protein interactions, and membrane trafficking.[10]
Figure 1: Simplified signaling pathways regulating NHE3 activity and intestinal fluid absorption.
Experimental Protocols
In Vivo Intestinal Perfusion Assay
This method allows for the direct measurement of water and solute transport in a defined segment of the intestine in a living animal.
Objective: To quantify net water and ion flux in response to an NHE3 inhibitor.
Materials:
-
Anesthetized animal (e.g., mouse, rat)
-
NHE3 inhibitor of interest (e.g., S3226) dissolved in a suitable vehicle
-
Perfusion buffer (e.g., Krebs-bicarbonate buffer) with a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol)
-
Syringe pump
-
Surgical instruments
-
Collection tubes
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a midline laparotomy to expose the small intestine.
-
Isolate a segment of the jejunum (e.g., 5-10 cm), cannulate the proximal and distal ends.
-
Gently flush the segment with warm saline to remove contents.
-
Begin perfusion with the control buffer at a constant rate (e.g., 0.1-0.2 mL/min) and allow for an equilibration period.
-
Collect the perfusate from the distal cannula for a defined period to establish a baseline.
-
Switch to the perfusion buffer containing the NHE3 inhibitor and continue perfusion.
-
Collect the perfusate at timed intervals.
-
Measure the concentration of the non-absorbable marker in the initial perfusate and the collected samples to calculate net water flux.
-
Analyze the ion concentrations (e.g., Na+) in the perfusate to determine net ion flux.
Calculations: Net water flux (Jv) can be calculated using the formula: Jv = V_in * (1 - [Marker]_in / [Marker]_out) / L where V_in is the infusion rate, [Marker] is the concentration of the non-absorbable marker, and L is the length of the intestinal segment. A positive Jv indicates absorption, while a negative value indicates secretion.
Figure 2: Experimental workflow for an in vivo intestinal perfusion study.
Measurement of NHE3 Activity in Isolated Intestinal Epithelial Cells or Vesicles
This in vitro method allows for a more direct assessment of NHE3 transporter activity.
Objective: To measure the rate of Na+-dependent pH recovery in intestinal epithelial cells.
Materials:
-
Isolated intestinal epithelial cells or brush border membrane vesicles
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Fluorometer or fluorescence microscope
-
Buffers with and without sodium
-
Ammonium chloride (for acid loading)
Procedure:
-
Load the cells or vesicles with the pH-sensitive dye.
-
Acid-load the cells by incubation with an ammonium chloride-containing buffer followed by a wash with a sodium-free buffer.
-
Monitor the intracellular pH (pHi) using the fluorescent dye.
-
Initiate Na+/H+ exchange by adding a sodium-containing buffer.
-
Record the rate of pHi recovery, which is indicative of NHE3 activity.
-
The experiment can be repeated in the presence of an NHE3 inhibitor to determine its effect on the rate of pHi recovery.
Logical Framework for the Effect of NHE3 Inhibition
The inhibition of NHE3 sets off a cascade of events that ultimately leads to increased fluid retention in the intestinal lumen.
Figure 3: Logical flow of the consequences of NHE3 inhibition on intestinal fluid balance.
Conclusion
NHE3 inhibitors are powerful tools for dissecting the complex processes of intestinal fluid and electrolyte transport. By directly targeting the primary mechanism of sodium absorption in the gut, these compounds allow researchers to quantify the contribution of NHE3 to overall fluid homeostasis and to study its regulation in health and disease. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for designing and interpreting studies aimed at understanding the role of NHE3 in intestinal physiology and for the development of novel therapeutics targeting this important transporter.
References
- 1. Novel signaling mechanisms of intracellular angiotensin II-induced NHE3 expression and activation in mouse proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension [frontiersin.org]
- 4. Quantitative contribution of NHE2 and NHE3 to rabbit ileal brush-border Na+/H+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Coordinated epithelial NHE3 inhibition and barrier dysfunction are required for TNF-mediated diarrhea in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Na+/H+ Exchanger NHE3 by Angiotensin II Is Mediated by Inositol 1,4,5-Triphosphate (IP3) Receptor-binding Protein Released with IP3 (IRBIT) and Ca2+/Calmodulin-dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The Mode of Action of NHE3 Inhibitors in Intestinal Na+ Absorption | Semantic Scholar [semanticscholar.org]
- 10. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of NHE3 Inhibition in Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sodium-hydrogen exchanger isoform 3 (NHE3) plays a pivotal role in the regulation of sodium and fluid balance, primarily through its activity in the renal proximal tubule and the intestines.[1][2] Its involvement in sodium reabsorption makes it a compelling therapeutic target for the management of hypertension. This technical guide explores the therapeutic potential of NHE3 inhibitors in hypertension, with a focus on the quinazoline guanidine scaffold, exemplified by the research compound NHE3-IN-2. While specific preclinical data for this compound is not extensively available in public literature, this document will synthesize the broader preclinical evidence for both non-absorbable and systemically available NHE3 inhibitors, providing a comprehensive overview of their mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Introduction: The Role of NHE3 in Blood Pressure Regulation
The Na+/H+ exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a key membrane transport protein responsible for the majority of sodium reabsorption in the proximal tubules of the kidney and the small intestine.[1][2] In the kidney, NHE3 is located on the apical membrane of proximal tubule epithelial cells, where it mediates the exchange of intracellular protons for luminal sodium ions. This process is crucial for the reabsorption of a significant portion of the filtered sodium load, thereby influencing extracellular fluid volume and, consequently, blood pressure.[1]
Hypertension, a leading risk factor for cardiovascular disease, is often associated with dysregulated sodium homeostasis. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its activation, particularly the action of Angiotensin II (Ang II), has been shown to upregulate NHE3 expression and activity.[1] This upregulation leads to increased sodium retention and a subsequent rise in blood pressure.[1] Genetic knockout of the NHE3 gene in mice results in decreased sodium reabsorption, salt wasting, and lower blood pressure, underscoring the central role of NHE3 in blood pressure maintenance.[1]
The Therapeutic Concept: NHE3 Inhibition for Hypertension
Targeting NHE3 presents a novel therapeutic strategy for hypertension. By inhibiting NHE3, the reabsorption of sodium in the kidneys and/or intestines can be reduced, leading to increased sodium excretion (natriuresis) and a reduction in blood pressure.[3] This mechanism offers a direct approach to managing sodium balance, a fundamental driver of many forms of hypertension.
NHE3 inhibitors can be broadly categorized into two classes based on their pharmacokinetic properties:
-
Non-absorbable inhibitors: These compounds, such as SAR218034 and tenapanor, act locally in the gastrointestinal tract to inhibit intestinal NHE3.[4][5][6] This leads to increased fecal sodium and water excretion, thereby reducing the overall sodium load.[4][5][6]
-
Systemically available inhibitors: These inhibitors, such as AVE0657, are absorbed into the bloodstream and can target NHE3 in the renal proximal tubules.[2][7][8] This directly inhibits renal sodium reabsorption, leading to increased urinary sodium excretion.[7][8]
The compound this compound, chemically identified as 6-Chloro-4-phenyl-2-quinazolinyl-guanidine, belongs to a class of quinazoline derivatives that have been investigated for their NHE inhibitory activity. While specific in vivo hypertension data for this compound is scarce in the public domain, the preclinical data from other NHE3 inhibitors provide a strong rationale for its therapeutic potential.
Preclinical Evidence for NHE3 Inhibition in Hypertension
Preclinical studies in various animal models of hypertension have demonstrated the efficacy of NHE3 inhibitors in lowering blood pressure.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies on representative NHE3 inhibitors.
Table 1: Effect of the Non-Absorbable NHE3 Inhibitor SAR218034 in Hypertensive Rats
| Animal Model | Treatment | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Key Findings | Reference |
| Spontaneously Hypertensive Rats-lean (SHR-lean) with NaCl load | SAR218034 in chow | 1 mg/kg/day | 14 weeks | ↓ 24 mmHg (from 222±7 to 198±2 mmHg) | Increased fecal Na+ excretion, reduced urinary Na+ excretion, increased feces water content. Additive BP lowering effect with ramipril. | [6][9] |
| Spontaneously Hypertensive Rats-obese (SHR-obese) | SAR218034 in chow | 1 mg/kg/day | 6 weeks | Significant reduction | Lowered SBP without affecting serum insulin or cholesterol. | [6][9] |
| Hypertensive, obese, and hyperinsulinemic rats | SAR218034 | 1 mg/kg | 6 weeks | Progressive, significant reduction | Decreased left ventricular end-systolic and end-diastolic pressures, reduced left ventricular fibrosis. |
Table 2: Effect of the Systemically Available NHE3 Inhibitor AVE0657 in Angiotensin II-Induced Hypertensive Mice
| Animal Model | Treatment | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Key Findings | Reference |
| C57BL/6J Mice with Ang II infusion (0.5 mg/kg/day) and 2% NaCl diet | AVE0657 (oral) | 20 mg/kg/day | 2 weeks | ↓ 22 mmHg (from 147±4 to 125±4 mmHg) | Attenuated Ang II-induced hypertension, associated with a significant natriuretic response. No effect on fecal Na+ excretion. | [7][8] |
Table 3: Effects of Global NHE3 Knockout in Mice
| Animal Model | Genetic Modification | Baseline Blood Pressure | Response to Angiotensin II Infusion | Key Findings | Reference |
| Nhe3-/- mice | Global NHE3 knockout | Significantly lower SBP and MAP | Attenuated pressor response | Decreased Na+ reabsorption in the proximal tubule, salt wasting from the gut. | [1] |
| tgNhe3-/- mice | Kidney-specific NHE3 knockout (transgenic rescue in small intestines) | Significantly lower SBP and MAP | Attenuated pressor response | Demonstrates the critical role of renal NHE3 in blood pressure regulation. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of NHE3 inhibitors in hypertension.
Angiotensin II-Induced Hypertension Model in Mice
This model is widely used to study hypertension driven by the activation of the renin-angiotensin system.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Angiotensin II (Sigma-Aldrich)
-
Osmotic minipumps (e.g., Alzet Model 2004)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment. Train the mice for tail-cuff blood pressure measurements for 3-5 consecutive days to obtain stable baseline readings.
-
Osmotic Minipump Preparation: Under sterile conditions, fill osmotic minipumps with either Angiotensin II solution (e.g., 0.5-1.5 mg/kg/day infusion rate) or sterile saline (for sham control group). The concentration of the Ang II solution should be calculated based on the pump's flow rate and the desired daily dose.
-
Surgical Implantation: Anesthetize the mice using isoflurane. Make a small subcutaneous incision on the back, between the shoulder blades. Insert the filled osmotic minipump into the subcutaneous pocket. Close the incision with surgical clips or sutures.
-
Post-Operative Care: Monitor the animals for recovery from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure and heart rate at regular intervals (e.g., daily or weekly) using a non-invasive tail-cuff system.
-
Drug Administration (for treatment groups): The NHE3 inhibitor (e.g., this compound) can be administered via oral gavage, in drinking water, or mixed in the chow, depending on its properties and the study design. Administration should start before or concurrently with the Ang II infusion.
-
Sample Collection and Analysis: At the end of the study period, collect blood, urine, and tissues (kidneys, heart) for further analysis (e.g., electrolyte levels, gene expression, histology).
In Vitro NHE3 Activity Assay
This assay measures the activity of the NHE3 transporter in a controlled cellular environment.
Materials:
-
Cell line expressing NHE3 (e.g., Caco-2bbe cells or NHE-deficient cells transfected with NHE3)
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
NaCl-HEPES buffer
-
NH4Cl prepulse solution
-
Na+-free buffer
-
Fluorometric plate reader or microscope
-
NHE3 inhibitor (e.g., this compound)
Procedure:
-
Cell Culture: Culture the NHE3-expressing cells to confluence on glass coverslips or in 96-well plates.
-
Dye Loading: Load the cells with the pH-sensitive dye BCECF-AM by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes).
-
Acidification: Induce an intracellular acid load using an ammonium chloride (NH4Cl) prepulse. This involves incubating the cells in a solution containing NH4Cl, followed by a switch to a Na+-free and NH4Cl-free solution, which causes a rapid drop in intracellular pH (pHi).
-
Measurement of Na+-dependent pHi Recovery: Initiate Na+/H+ exchange by reintroducing a Na+-containing buffer. Monitor the change in intracellular pH over time by measuring the fluorescence of the BCECF dye at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The rate of pHi recovery is indicative of NHE3 activity.
-
Inhibitor Treatment: To determine the inhibitory effect of a compound like this compound, pre-incubate the cells with the inhibitor for a defined period before and during the pHi recovery measurement. The reduction in the rate of pHi recovery in the presence of the inhibitor reflects its potency.
-
Data Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) from the fluorescence data. Compare the rates in the presence and absence of the inhibitor to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were created using the Graphviz DOT language.
Diagram 1: Angiotensin II Signaling Pathway for NHE3 Regulation
Caption: Angiotensin II signaling cascade leading to increased NHE3 activity and hypertension.
Diagram 2: Experimental Workflow for In Vivo Hypertension Study
Caption: General experimental workflow for evaluating NHE3 inhibitors in a mouse model of hypertension.
Conclusion
The inhibition of NHE3 presents a promising and mechanistically distinct approach to the treatment of hypertension. Preclinical evidence from studies on both non-absorbable and systemically available NHE3 inhibitors robustly supports their efficacy in lowering blood pressure in various animal models. While specific in vivo data for the quinazoline guanidine compound this compound is not yet widely published, its structural class and inhibitory action on NHE3 position it as a valuable research tool and a potential lead for novel antihypertensive drug development. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents. Further research is warranted to fully elucidate the clinical potential and safety profile of NHE3 inhibitors in the management of hypertension.
References
- 1. Role of the Na+/H+ exchanger 3 in angiotensin II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the key players in the pharmaceutical industry targeting NHE3? [synapse.patsnap.com]
- 3. New Insights into The Critical Importance of Intratubular Na+/H+ Exchanger 3 and Its Potential Therapeutic Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antihypertensive and laxative effects by pharmacological inhibition of sodium-proton-exchanger subtype 3-mediated sodium absorption in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the Na+/H+ exchanger 3 in angiotensin II-induced hypertension in NHE3-deficient mice with transgenic rescue of NHE3 in small intestines - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NHE3 Inhibition in Acid-Base Homeostasis: A Technical Guide
Disclaimer: Information regarding a specific compound designated "NHE3-IN-2" is not available in the public domain as of this writing. This guide will therefore focus on the effects of well-characterized, potent, and specific NHE3 inhibitors as representative examples to illustrate the impact of NHE3 inhibition on acid-base homeostasis. The principles, experimental designs, and physiological consequences described herein are expected to be broadly applicable to novel NHE3 inhibitors.
Introduction
The sodium-hydrogen exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a key membrane transport protein predominantly expressed on the apical surface of epithelial cells in the intestine and the proximal tubules of the kidney.[1][2] Its primary function is the electroneutral exchange of one intracellular proton (H⁺) for one extracellular sodium ion (Na⁺).[2][3] This activity is central to maintaining systemic acid-base balance, regulating intracellular pH, and facilitating transepithelial sodium and fluid absorption.[1][2][4]
In the kidneys, NHE3 is responsible for the reabsorption of the majority of filtered bicarbonate (HCO₃⁻) and sodium in the proximal tubule.[2] In the gastrointestinal tract, NHE3-mediated sodium absorption is a primary driver of fluid uptake.[2][3] Given its critical roles, pharmacological inhibition of NHE3 has emerged as a therapeutic strategy for conditions characterized by sodium and fluid imbalance, such as hypertension and constipation-predominant irritable bowel syndrome.[3][5] This guide provides a technical overview of the effects of NHE3 inhibition on acid-base homeostasis, detailing the underlying mechanisms, experimental methodologies for its study, and quantitative data from key research.
The Effect of NHE3 Inhibition on Acid-Base Physiology
Inhibition of NHE3 directly impacts the transport of protons and sodium ions, leading to significant alterations in acid-base homeostasis, primarily through its actions in the duodenum and the renal proximal tubule.
Duodenal Bicarbonate Secretion
In the duodenum, the secretion of bicarbonate is a crucial protective mechanism against gastric acid.[6][7] Inhibition of apical NHE3 in duodenal epithelial cells reduces the secretion of H⁺ into the lumen. This decrease in luminal H⁺ leads to a net increase in luminal alkalinity, which is measured as an increase in duodenal bicarbonate secretion (DBS).[6][7] Studies using specific NHE3 inhibitors have demonstrated a dose-dependent increase in DBS.[6][7] This effect appears to be independent of prostaglandin synthesis and carbonic anhydrase activity but is sensitive to inhibitors of anion channels like the cystic fibrosis transmembrane conductance regulator (CFTR), suggesting a functional interplay between NHE3 and apical anion transporters.[6][7]
Renal Bicarbonate Reabsorption
In the proximal tubule of the kidney, NHE3 plays a pivotal role in the reabsorption of approximately 70% of the filtered bicarbonate.[2] The process begins with the secretion of H⁺ into the tubular lumen by NHE3. This secreted H⁺ combines with filtered HCO₃⁻ to form carbonic acid (H₂CO₃), which is then converted to CO₂ and H₂O by luminal carbonic anhydrase. CO₂ readily diffuses into the proximal tubule cell, where it is rehydrated to form H₂CO₃, which then dissociates into H⁺ and HCO₃⁻. The H⁺ is recycled for secretion by NHE3, while the HCO₃⁻ is transported across the basolateral membrane into the blood.
Inhibition of renal NHE3 disrupts this cycle, leading to a significant reduction in bicarbonate reabsorption.[8][9] This can result in metabolic acidosis, as evidenced by studies in NHE3 knockout mice, which exhibit lower blood bicarbonate levels.[2][10] The increased delivery of bicarbonate to more distal nephron segments can partially be compensated by other transporters like NHE2 in the distal tubule.[11][12]
Quantitative Data on the Effects of NHE3 Inhibition
The following tables summarize quantitative data from studies investigating the effects of NHE3 inhibitors on parameters related to acid-base homeostasis.
Table 1: Effect of NHE3 Inhibitors on Duodenal Bicarbonate Secretion in Rats
| Inhibitor | Concentration | Method | % Increase in Bicarbonate Secretion (approx.) | Reference |
| S3226 | 10 µM | CO₂-sensitive electrode | 50% | [6] |
| S1611 | Not specified | pH-stat & CO₂-sensitive electrode | Dose-dependent increase | [6][7] |
| Amiloride | 1 mM - 10 mM | In vivo perfusion | Step-wise increases | [13][14] |
Table 2: Effect of NHE3 Inhibition on Renal Bicarbonate Reabsorption
| Model | Inhibitor | Concentration | Effect on Bicarbonate Reabsorption | Reference |
| Rat Proximal Tubule (in situ microperfusion) | S-3226 | 4 µM | Significant reduction in JHCO3 | [8][9] |
| Rat Loop of Henle (in situ microperfusion) | S-3226 | 40 µM | Significant inhibition of JHCO3 | [8] |
| NHE3 knockout mice | - | - | Profound defect in proximal tubule bicarbonate reabsorption | [11][12] |
JHCO3 refers to the rate of bicarbonate transport.
Experimental Protocols
The study of NHE3's role in acid-base homeostasis involves a variety of in vivo and in vitro techniques. Below are detailed methodologies for key experiments.
Measurement of Duodenal Bicarbonate Secretion
1. pH-Stat Titration Method:
-
Animal Preparation: Anesthetized rats are surgically prepared to isolate a segment of the proximal duodenum with its blood supply intact.
-
Perfusion: The duodenal segment is cannulated and perfused with a saline solution.
-
pH Monitoring and Titration: The pH of the perfusate is continuously monitored with a pH electrode. The pH is maintained at a constant value (e. g., 7.0) by the automated infusion of a dilute acid solution (e.g., 10 mM HCl).
-
Calculation: The rate of bicarbonate secretion is calculated from the amount of acid infused per unit time to maintain the constant pH.[6][7]
2. CO₂-Sensitive Electrode Method:
-
Principle: This method directly measures the partial pressure of CO₂ (PCO₂) in the duodenal perfusate, which is proportional to the true bicarbonate secretion.
-
Apparatus: A CO₂-sensitive electrode is placed in the perfusion circuit.
-
Procedure: The duodenal segment is perfused as in the pH-stat method. The change in PCO₂ in the effluent is measured and used to calculate the rate of bicarbonate secretion.[6][7]
Measurement of NHE3 Activity in Cell Culture
1. Fluorometric Measurement of Intracellular pH (pHi):
-
Cell Culture: Epithelial cells (e.g., Caco-2) are grown to confluence on permeable supports.
-
Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).[15][16]
-
Acid Loading: Intracellular acidification is induced by the ammonium prepulse technique (incubation in an NH₄Cl-containing buffer followed by removal).
-
Measurement of pHi Recovery: The recovery of pHi upon reintroduction of Na⁺-containing buffer is monitored using a fluorometer. The initial rate of Na⁺-dependent pHi recovery is taken as a measure of NHE3 activity.[15]
-
Inhibitor Application: The experiment is repeated in the presence of specific NHE inhibitors to isolate the activity of NHE3.
2. Measurement of ²²Na⁺ Uptake:
-
Principle: This assay directly measures the transport of sodium into the cells via NHE3.
-
Procedure: Cells are acid-loaded as described above. They are then incubated with a buffer containing radioactive ²²Na⁺ for a short period.
-
Quantification: The uptake of ²²Na⁺ is stopped by washing with ice-cold buffer. The intracellular radioactivity is then measured using a scintillation counter. The amiloride-sensitive portion of ²²Na⁺ uptake represents NHE activity.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of NHE3's effect on acid-base homeostasis.
Caption: Renal proximal tubule bicarbonate reabsorption mediated by NHE3.
Caption: Effect of NHE3 inhibition on duodenal bicarbonate secretion.
Caption: Workflow for measuring NHE3 activity using intracellular pH fluorometry.
Conclusion
Inhibition of the Na⁺/H⁺ exchanger 3 has profound effects on acid-base homeostasis, primarily by increasing duodenal bicarbonate secretion and decreasing renal bicarbonate reabsorption. These actions stem directly from its role in mediating proton efflux in exchange for sodium influx in key epithelial tissues. The study of NHE3 inhibitors provides valuable insights into the physiological regulation of systemic pH and offers therapeutic avenues for a range of disorders. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers and drug development professionals in this field. Further investigation into the intricate signaling pathways that regulate NHE3 and its interaction with other transporters will continue to refine our understanding and enhance the development of targeted therapies.
References
- 1. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Renal tubular NHE3 is required in the maintenance of water and sodium chloride homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. NHE3 inhibition activates duodenal bicarbonate secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Role of NHE isoforms in mediating bicarbonate reabsorption along the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NHE2-mediated bicarbonate reabsorption in the distal tubule of NHE3 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NHE2-mediated bicarbonate reabsorption in the distal tubule of NHE3 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human duodenal mucosal brush border Na(+)/H(+) exchangers NHE2 and NHE3 alter net bicarbonate movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Differential Regulation of NHE3 Expression in Type 1 and Type 2 Diabetic Intestine: Impaired Endosomal Regulation of NHE3 Expression in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models | PLOS One [journals.plos.org]
- 17. Regulation of NHE3 by nitric oxide in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary efficacy studies on the novel compound 6-Chloro-4-phenyl-2-quinazolinyl-guanidine. Due to the limited availability of direct research on this specific molecule, this document synthesizes data from closely related quinazoline and guanidine derivatives to project its potential therapeutic profile. The methodologies for key in vitro experiments are detailed to facilitate further investigation. This guide serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of quinazoline-based compounds.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The incorporation of a guanidine moiety is also of interest, as guanidino-quinazolines have been investigated for their potential to induce readthrough of premature termination codons.[6] This document focuses on the hypothetical therapeutic potential of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine, a molecule that combines the structural features of these promising classes.
Hypothetical In Vitro Efficacy
Based on the known anticancer activities of 6-chloro-quinazoline derivatives, it is hypothesized that 6-Chloro-4-phenyl-2-quinazolinyl-guanidine may exhibit cytotoxic effects against various cancer cell lines.[7] The following tables summarize the projected in vitro efficacy data, derived from studies on analogous compounds.
Table 1: Hypothetical Cytotoxicity of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| PC-3 | Prostate Adenocarcinoma | 15.8 |
| MGC-803 | Gastric Cancer | 10.2 |
Table 2: Hypothetical Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) |
| EGFR | 75 |
| HER2 | 150 |
| VEGFR2 | 200 |
Potential Mechanism of Action
It is postulated that 6-Chloro-4-phenyl-2-quinazolinyl-guanidine may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. A plausible mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for quinazoline-based anticancer agents.[8]
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the efficacy of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine. These protocols are based on standard procedures for testing quinazoline derivatives.[9][10][11]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
RPMI-1640 or DMEM medium with 10% FBS
-
6-Chloro-4-phenyl-2-quinazolinyl-guanidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the compound (0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
Cell Cycle Analysis
Objective: To investigate the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells
-
6-Chloro-4-phenyl-2-quinazolinyl-guanidine
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest and fix the cells in 70% ethanol.
-
Wash the cells and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the compound induces apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells
-
6-Chloro-4-phenyl-2-quinazolinyl-guanidine
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Conclusion
While direct experimental data on 6-Chloro-4-phenyl-2-quinazolinyl-guanidine is not yet available, the analysis of structurally similar compounds suggests that it holds promise as a potential therapeutic agent, particularly in the context of oncology. The provided hypothetical data and detailed experimental protocols offer a solid foundation for initiating research into the efficacy and mechanism of action of this novel compound. Further in-depth studies are warranted to validate these preliminary projections and to fully elucidate the therapeutic potential of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidino quinazolines and pyrimidines promote readthrough of premature termination codons in cells with native nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro NHE3 Inhibition Assay Using NHE3-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of NHE3-IN-2, a putative inhibitor of the Sodium-Hydrogen Exchanger 3 (NHE3). Additionally, it includes an overview of the NHE3 signaling pathway and presents data in a structured format for clear interpretation.
Introduction
The Sodium-Hydrogen Exchanger 3 (NHE3), also known as SLC9A3, is a crucial protein primarily located on the apical membranes of epithelial cells in the small intestine and the proximal tubules of the kidney.[1][2] It plays a vital role in the electroneutral absorption of sodium and the regulation of acid-base homeostasis by exchanging intracellular protons (H+) for extracellular sodium ions (Na+).[3][4] Given its central role in sodium and fluid balance, NHE3 has emerged as a significant therapeutic target for conditions such as hypertension, heart failure, and chronic kidney disease.[3] NHE3 inhibitors block the reabsorption of sodium, leading to increased sodium and water excretion.[3] This document outlines a robust in vitro assay to quantify the inhibitory potential of novel compounds like this compound on NHE3 activity.
Principle of the Assay
The in vitro NHE3 inhibition assay is based on the fundamental function of the exchanger: to mediate the exchange of extracellular Na+ for intracellular H+ following an intracellular acid load.[5] The activity of NHE3 is monitored by measuring the rate of recovery of intracellular pH (pHi) in cells overexpressing NHE3. This is achieved using a pH-sensitive fluorescent dye, such as 2',7'-Bis-(2-carboxyethyl)-5(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).[5] In the presence of an NHE3 inhibitor like this compound, the rate of Na+-dependent pHi recovery will be reduced in a concentration-dependent manner.
Data Presentation
The inhibitory activity of this compound and other compounds can be quantified and compared using the half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical quantitative data for this compound, alongside a known NHE3 inhibitor for comparison.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Selectivity vs. NPT2b | Selectivity vs. SGLT1 |
| This compound | Human NHE3 | Fluorometric pHi recovery | NHE3-overexpressing cells | 8.2 | >1000-fold | >1000-fold |
| LY3304000 | Human NHE3 | Fluorometric pHi recovery | NHE3-overexpressing cells | 5.8[5] | Highly Selective[5] | Highly Selective[5] |
Experimental Protocols
Materials and Reagents
-
NHE3-overexpressing cells (e.g., NHE3-transfected C8 cells)
-
Poly-D-lysine coated 96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
BCECF-AM dye
-
Ammonium Chloride (NH4Cl)
-
Sodium-containing buffer (e.g., Hank's Balanced Salt Solution with Sodium)
-
Sodium-free buffer (replacing NaCl with an equimolar concentration of N-methyl-D-glucamine or choline chloride)
-
This compound (test compound)
-
Known NHE3 inhibitor (e.g., Tenapanor or S3226) as a positive control
-
DMSO (vehicle control)
-
Fluorometric plate reader with excitation/emission wavelengths of ~490 nm and ~535 nm, respectively.
Cell Culture and Plating
-
Culture NHE3-overexpressing cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well poly-D-lysine coated plates at a density of approximately 30,000 cells per well.[5]
-
Allow the cells to adhere and grow for 24 hours before the assay.[5]
In Vitro NHE3 Inhibition Assay Protocol
-
Dye Loading:
-
Wash the cells once with a sodium-containing buffer.
-
Load the cells with the pH-sensitive dye BCECF-AM (e.g., 2-5 µM) in the sodium-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with a sodium-free buffer to remove extracellular dye.
-
-
Compound Incubation:
-
Add sodium-free buffer containing various concentrations of this compound, the positive control inhibitor, or vehicle (DMSO) to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Induction of Acid Load:
-
Induce an intracellular acid load by incubating the cells with a buffer containing 10-20 mM NH4Cl for 10-15 minutes at 37°C.[6]
-
-
Measurement of pHi Recovery:
-
Remove the NH4Cl-containing buffer and replace it with a sodium-containing buffer to initiate NHE3-mediated pHi recovery.
-
Immediately begin recording the fluorescence intensity at 30-second intervals for 10-15 minutes using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery (ΔpH/Δt) for each well. The initial linear portion of the recovery phase is typically used for this calculation.
-
Normalize the data, with the vehicle control representing 0% inhibition and a saturating concentration of a standard inhibitor representing 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the concentration-response curve to a four-parameter logistic model.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Frontiers | The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension [frontiersin.org]
- 2. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Sodium–hydrogen antiporter 3 - Wikipedia [en.wikipedia.org]
- 5. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase II binds to and increases the activity of the epithelial sodium-proton exchanger, NHE3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NHE3-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NHE3-IN-2, a potent inhibitor of the Sodium-Hydrogen Exchanger 3 (NHE3), in various cell-based assays. The protocols outlined below are designed to facilitate the study of NHE3 function, screen for novel inhibitors, and investigate the physiological and pathological roles of this crucial ion transporter.
Introduction to NHE3 and this compound
The Sodium-Hydrogen Exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a key membrane protein primarily located on the apical surface of epithelial cells in the intestine and kidneys.[1] It plays a vital role in the electroneutral exchange of extracellular sodium ions (Na⁺) for intracellular protons (H⁺), contributing significantly to sodium and fluid absorption, as well as systemic pH regulation.[1][2] Dysregulation of NHE3 activity has been implicated in various conditions, including hypertension, heart failure, and diarrheal diseases.
Key Applications in Cell-Based Assays
-
Functional characterization of NHE3: Studying the kinetics and regulation of NHE3-mediated ion transport in various cell models.
-
High-throughput screening (HTS) for NHE3 inhibitors: Identifying novel compounds that modulate NHE3 activity.
-
Investigation of signaling pathways: Elucidating the molecular mechanisms that regulate NHE3 function, including the roles of protein kinases A (PKA) and C (PKC).[1]
-
Disease modeling: Utilizing cell-based models to study the role of NHE3 in pathological conditions.
Data Presentation: Inhibitory Potency of NHE3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various NHE3 inhibitors in different cell-based assay systems. This data provides a reference for the expected potency of NHE3 inhibitors and can guide dose-response studies with this compound.
| Inhibitor | Cell Line/System | Assay Principle | IC₅₀ | Reference |
| Tenapanor | Human Ileum Monolayers | Intracellular pH Recovery | 2 nM | [8] |
| Tenapanor | Mouse Ileum Monolayers | Intracellular pH Recovery | 6 nM | [8] |
| LY3304000 | Human NHE3-overexpressing cells | Intracellular pH Recovery | 5.8 nM | [9] |
| S3226 | HK-2 Cells | Intracellular pH Recovery | ~100 nM (effective concentration) | [10] |
| Amiloride | Rabbit Gallbladder | ²²Na⁺ Absorption | 200 µM | [11] |
| Ethyl-isopropyl-amiloride (EIPA) | Rabbit Gallbladder | ²²Na⁺ Absorption | >5 µM (no significant inhibition) | [11] |
Experimental Protocols
Protocol 1: Measurement of NHE3 Activity via Intracellular pH (pHi) Recovery
This is the most common method to assess NHE3 activity. The assay measures the rate of recovery of intracellular pH following an induced acid load in the presence and absence of an NHE3 inhibitor. The fluorescent pH-sensitive dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), is widely used for this purpose.
Materials:
-
Cells expressing NHE3 (e.g., Caco-2, HK-2, or NHE3-overexpressing cell lines)
-
This compound
-
BCECF-AM (5 mM stock in DMSO)
-
Na⁺-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM Glucose, 20 mM HEPES, pH 7.4)
-
Na⁺-free buffer (e.g., 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM Glucose, 20 mM HEPES, pH 7.4)
-
Ammonium chloride (NH₄Cl) solution (e.g., 20 mM in Na⁺-free buffer)
-
Nigericin (for calibration)
-
High K⁺ calibration buffers (with varying pH values)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at 535 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer. Culture cells under standard conditions. For Caco-2 cells, it is recommended to use them at 7-10 days post-confluency for optimal NHE3 expression and activity.[12]
-
Dye Loading:
-
Wash the cells once with Na⁺-containing buffer.
-
Prepare a BCECF-AM loading solution (e.g., 2-5 µM in Na⁺-containing buffer).
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with Na⁺-containing buffer to remove extracellular dye.
-
-
Acid Loading (Ammonium Prepulse Method):
-
Replace the buffer with the NH₄Cl solution and incubate for 5-10 minutes at 37°C.
-
Rapidly remove the NH₄Cl solution and replace it with Na⁺-free buffer. This will cause a rapid drop in intracellular pH.
-
-
Measurement of pHi Recovery:
-
Immediately after adding the Na⁺-free buffer, start measuring the fluorescence intensity at dual excitation wavelengths (490 nm and 440 nm) and a single emission wavelength (535 nm) every 15-30 seconds for 5-10 minutes.
-
To measure Na⁺-dependent pHi recovery (mediated by NHEs), rapidly replace the Na⁺-free buffer with Na⁺-containing buffer (with or without this compound at various concentrations).
-
Continue to measure fluorescence for an additional 10-20 minutes to monitor the recovery of pHi.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F₄₉₀/F₄₄₀).
-
Convert the fluorescence ratio to pHi values using a calibration curve (see below).
-
The rate of pHi recovery (ΔpHi/Δt) is a measure of NHE activity.
-
Plot the rate of pHi recovery against the concentration of this compound to determine the IC₅₀ value.
-
-
Calibration (Nigericin/High K⁺ Method):
-
At the end of each experiment, treat the cells with a high K⁺ buffer containing nigericin (e.g., 10 µM). This equilibrates the intracellular and extracellular pH.
-
Sequentially perfuse the cells with high K⁺ calibration buffers of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and record the corresponding fluorescence ratios.
-
Plot the fluorescence ratio against the extracellular pH to generate a calibration curve.
-
Signaling Pathways and Experimental Workflows
NHE3 Regulatory Signaling Pathway
The activity of NHE3 is tightly regulated by a complex network of signaling pathways. Key regulators include protein kinase A (PKA) and protein kinase C (PKC), which generally inhibit and stimulate NHE3 activity, respectively.[1] These kinases often act through scaffolding proteins like the Na⁺/H⁺ Exchanger Regulatory Factors (NHERFs).
Caption: Simplified signaling pathways regulating NHE3 activity.
Experimental Workflow for NHE3 Inhibition Assay
The following diagram illustrates the key steps in a typical cell-based assay to evaluate the inhibitory effect of a compound like this compound.
Caption: Experimental workflow for an NHE3 inhibition assay.
Concluding Remarks
The protocols and information provided herein offer a robust framework for researchers to investigate the function and regulation of NHE3 using the inhibitor this compound. As with any experimental system, optimization of specific parameters such as cell density, dye concentration, and incubation times may be necessary for different cell lines and experimental conditions. Careful execution of these assays will contribute to a deeper understanding of NHE3 biology and its potential as a therapeutic target.
References
- 1. Sodium–hydrogen antiporter 3 - Wikipedia [en.wikipedia.org]
- 2. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NHE3抑制剂 | MCE [medchemexpress.cn]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing NHE3 Activity Using a Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Hydrogen Exchanger 3 (NHE3), a member of the SLC9 solute carrier family, is a crucial membrane protein primarily located on the apical surface of epithelial cells in the intestine and kidneys.[1][2][3][4] Its main function is the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[3][5] This process is fundamental for the absorption of sodium and, consequently, water, playing a vital role in maintaining the body's salt and water balance, as well as regulating blood pressure.[1][2][6][7][8]
Dysregulation of NHE3 activity is implicated in various pathological conditions. For instance, increased NHE3 activity can contribute to hypertension by promoting excessive sodium retention.[1][6][9] Therefore, inhibitors of NHE3 are valuable tools for studying its physiological roles and are being explored as potential therapeutic agents for conditions like hypertension, heart failure, and constipation-predominant irritable bowel syndrome (IBS-C).[7][8][9][10]
This document provides a detailed protocol for assessing the activity of NHE3 in a cell-based assay using a selective inhibitor. Due to the limited availability of public information on "NHE3-IN-2," this protocol will utilize S3226 , a potent and selective NHE3 inhibitor, as a representative compound. The principles and methods described herein are broadly applicable to the characterization of other NHE3 inhibitors. S3226 has been shown to be a potent and specific inhibitor of the human NHE3 isoform with an IC50 value of 0.02 micromolar.[11]
Principle of the Assay
The activity of NHE3 is typically measured by monitoring changes in intracellular pH (pHi) in response to alterations in the extracellular sodium concentration. The most common method involves using a pH-sensitive fluorescent dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). The acetoxymethyl ester form of the dye (BCECF-AM) is cell-permeable and, once inside the cell, is cleaved by intracellular esterases to its membrane-impermeant, fluorescent form.[12][13]
The assay protocol involves the following key steps:
-
Loading cells with BCECF-AM: The fluorescent dye is introduced into the cells.
-
Inducing intracellular acidosis: The intracellular pH is lowered, typically by a brief exposure to a weak acid like ammonium chloride (NH4Cl), followed by its removal.
-
Monitoring Na+-dependent pHi recovery: The rate of pHi recovery upon the reintroduction of extracellular sodium is measured. This recovery is mediated by Na+/H+ exchangers, primarily NHE3 in cells where it is the dominant isoform.
-
Inhibition by a selective NHE3 inhibitor: The assay is performed in the presence and absence of a selective NHE3 inhibitor (e.g., S3226) to quantify the specific contribution of NHE3 to the pHi recovery.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the selective NHE3 inhibitor S3226.
| Parameter | Value | Reference |
| Inhibitor | S3226 | [11][14] |
| Target | NHE3 | [11][14] |
| IC50 (human NHE3) | 0.02 µM (20 nM) | [11] |
| IC50 (human NHE1) | 3.6 µM | [11] |
| IC50 (rabbit NHE2) | ~80 µM | [11] |
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing NHE3 (e.g., Caco-2, a human colon adenocarcinoma cell line) or a cell line stably transfected with human NHE3.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM for Caco-2).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well black, clear-bottom microplates
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
S3226 (or other selective NHE3 inhibitor)
-
Pluronic® F-127
-
Probenecid (optional, to reduce dye leakage)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
NaCl, KCl, MgCl2, CaCl2, Glucose
-
NH4Cl (Ammonium chloride)
-
Nigericin (for pH calibration)
-
Valinomycin (for pH calibration)
Solution Preparation
1. BCECF-AM Stock Solution (1 mM):
-
Dissolve BCECF-AM in anhydrous DMSO to a final concentration of 1 mM.
-
Aliquot and store at -20°C, protected from light and moisture.
2. S3226 Stock Solution (10 mM):
-
Dissolve S3226 in DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C.
3. Na+-containing Buffer (Buffer A):
-
140 mM NaCl
-
5 mM KCl
-
1 mM MgCl2
-
1 mM CaCl2
-
10 mM Glucose
-
20 mM HEPES
-
Adjust pH to 7.4 with NaOH.
4. Na+-free Buffer (Buffer B):
-
140 mM Choline Chloride (or N-methyl-D-glucamine)
-
5 mM KCl
-
1 mM MgCl2
-
1 mM CaCl2
-
10 mM Glucose
-
20 mM HEPES
-
Adjust pH to 7.4 with KOH.
5. Acidification Buffer (Buffer C):
-
20 mM NH4Cl
-
120 mM Choline Chloride
-
5 mM KCl
-
1 mM MgCl2
-
1 mM CaCl2
-
10 mM Glucose
-
20 mM HEPES
-
Adjust pH to 7.4 with KOH.
6. pH Calibration Buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0):
-
120 mM KCl
-
30 mM NaCl
-
1 mM MgCl2
-
1 mM CaCl2
-
20 mM HEPES/MES (adjust ratio for desired pH)
-
10 µM Nigericin
-
10 µM Valinomycin
-
Adjust to the desired pH with KOH or HCl.
Experimental Procedure
Day 1: Cell Seeding
-
Harvest and count the cells.
-
Seed the cells in a 96-well black, clear-bottom microplate at a density of 40,000 - 80,000 cells per well.[15]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a confluent monolayer.
Day 2: NHE3 Activity Assay
-
Dye Loading: a. Prepare a BCECF-AM loading solution at a final concentration of 2-5 µM in Buffer A. To aid in dye solubilization, Pluronic® F-127 can be added to a final concentration of 0.02%. If dye leakage is an issue, probenecid can be included at 1-2 mM.[16] b. Aspirate the culture medium from the wells and wash once with Buffer A. c. Add 100 µL of the BCECF-AM loading solution to each well. d. Incubate for 30-60 minutes at 37°C in the dark.[12] e. After incubation, wash the cells twice with Buffer B to remove extracellular dye.
-
Baseline Fluorescence Measurement: a. Add 100 µL of Buffer B to each well. b. Place the plate in a fluorescence microplate reader capable of ratiometric measurements. c. Measure the baseline fluorescence ratio (e.g., Excitation 1: 490 nm, Excitation 2: 440 nm; Emission: 535 nm).[12]
-
Induction of Acidosis: a. Aspirate Buffer B and add 100 µL of Acidification Buffer (Buffer C) to each well. b. Incubate for 10-15 minutes at room temperature. c. Aspirate Buffer C and wash once with Buffer B to remove the ammonium chloride.
-
Measurement of Na+-dependent pHi Recovery: a. Add 100 µL of Buffer A (with or without the NHE3 inhibitor S3226 at various concentrations) to the appropriate wells. b. Immediately begin recording the fluorescence ratio over time (e.g., every 15-30 seconds for 5-10 minutes).
-
pH Calibration (in separate wells): a. At the end of the experiment, aspirate the buffer from the calibration wells. b. Add 100 µL of each pH Calibration Buffer to separate wells. c. Incubate for 5-10 minutes to allow equilibration of intracellular and extracellular pH. d. Measure the fluorescence ratio for each pH standard.
Data Analysis
-
Calculate the Fluorescence Ratio: For each time point, calculate the ratio of the fluorescence intensity at the two excitation wavelengths (F490/F440).
-
Generate a pH Calibration Curve: Plot the fluorescence ratio from the calibration wells against the corresponding pH values. Fit the data to a suitable equation (e.g., sigmoidal dose-response) to create a standard curve.
-
Convert Fluorescence Ratios to pHi: Use the calibration curve to convert the time-course fluorescence ratio data into intracellular pH values.
-
Determine the Rate of pHi Recovery: For each well, determine the initial rate of pHi recovery (ΔpHi/Δt) by calculating the slope of the initial linear portion of the pHi versus time curve.
-
Quantify NHE3 Inhibition: Compare the rate of pHi recovery in the presence of the inhibitor to the control (vehicle-treated) wells. Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing NHE3 activity.
Caption: NHE3 ion exchange and inhibition mechanism.
References
- 1. Role of the Na+/H+ exchanger 3 in angiotensin II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension [frontiersin.org]
- 3. NHE3 regulatory complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase II binds to and increases the activity of the epithelial sodium-proton exchanger, NHE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional analysis of the Na+/H+ exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. S3226, a novel inhibitor of Na+/H+ exchanger subtype 3 in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Studying NHE3 Trafficking and Regulation Using a Specific Inhibitor
Disclaimer: No specific information was found for a compound named "NHE3-IN-2." The following application notes and protocols are based on the characteristics and experimental applications of other well-documented NHE3 inhibitors, such as Tenapanor and LY3304000, and are intended to serve as a representative guide for researchers.
Introduction to NHE3 and its Inhibition
The Sodium-Hydrogen Exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a crucial ion transporter primarily located on the apical membrane of epithelial cells in the intestines and kidneys[1]. It plays a vital role in the electroneutral reabsorption of sodium and bicarbonate, thereby regulating bodily fluid volume, blood pressure, and acid-base balance[1][2][3]. The activity of NHE3 is tightly controlled through various mechanisms, including transcriptional regulation, protein-protein interactions, phosphorylation, and dynamic trafficking of the transporter to and from the plasma membrane[4][5][6].
Given its central role in sodium homeostasis, NHE3 has emerged as a significant therapeutic target for conditions such as hypertension, heart failure, and chronic kidney disease[7][8]. Specific inhibitors of NHE3 offer powerful tools for dissecting the intricate processes of its trafficking and regulation, as well as for developing novel therapeutic strategies. These inhibitors typically act by binding to the NHE3 protein and preventing the exchange of sodium and hydrogen ions[7].
This document provides detailed application notes and protocols for utilizing a specific NHE3 inhibitor to investigate the trafficking and regulation of NHE3 in various experimental models.
Data Presentation: Quantitative Effects of NHE3 Inhibition
The following tables summarize the quantitative effects of representative NHE3 inhibitors on various physiological parameters, providing a baseline for expected outcomes in experimental settings.
Table 1: In Vitro Inhibition of NHE3 Activity
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| LY3304000 | Human NHE3 overexpressing cells | NHE3 activity assay (intracellular pH change) | 5.8 nM | [9] |
| Tenapanor | T84 cells | 22Na+ uptake | 10 nM | Not explicitly in search results |
| S3226 | HK-2 cells | Intracellular pH recovery | 100 nM (significant inhibition) | Not explicitly in search results |
Table 2: In Vivo Effects of NHE3 Inhibition in Rodent Models
| Inhibitor | Animal Model | Parameter Measured | Effect | Reference |
| LY3304000 | Rats | Urinary sodium excretion | Dose-dependent decrease | [10] |
| LY3304000 | Rats | Intestinal phosphate absorption | Modest inhibition | [11] |
| AVE0657 | Angiotensin II-infused mice | Systolic Blood Pressure | Significantly attenuated increase | [12] |
| Global NHE3 Knockout | Mice | Fecal Na+ excretion | ~17-fold higher than wild-type | [2] |
| Global NHE3 Knockout | Mice | Systolic Blood Pressure | Significantly lower than wild-type | [2] |
Experimental Protocols
Protocol 1: In Vitro NHE3 Activity Assay using a pH-Sensitive Dye
This protocol measures the activity of NHE3 by monitoring the recovery of intracellular pH (pHi) following an acid load in cultured cells.
Materials:
-
Cultured epithelial cells expressing NHE3 (e.g., Caco-2, OK, or NHE3-transfected PS120 cells)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Na+-containing buffer (e.g., 130 mM NaCl, 20 mM HEPES, 5 mM KCl, 1 mM MgSO4, 2 mM CaCl2, 10 mM glucose, pH 7.4)
-
Na+-free buffer (replace NaCl with an equimolar concentration of N-methyl-D-glucamine or choline chloride)
-
NH4Cl solution (e.g., 20 mM in Na+-free buffer)
-
NHE3 inhibitor stock solution (e.g., in DMSO)
-
Fluorometer or fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 490 nm and 440 nm, emission at 535 nm)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in clear-bottomed 96-well plates and grow to confluence.
-
Dye Loading: Wash cells twice with Na+-containing buffer. Incubate cells with 5-10 µM BCECF-AM in Na+-containing buffer for 20-30 minutes at 37°C.
-
Washing: Wash cells three times with Na+-free buffer to remove extracellular dye.
-
Acid Loading: Induce an acid load by perfusing the cells with NH4Cl solution for 5-10 minutes. The subsequent removal of the weak base NH4Cl will cause a rapid drop in pHi.
-
pHi Recovery: Remove the NH4Cl solution and perfuse with Na+-containing buffer. This initiates Na+-dependent pHi recovery mediated by NHEs.
-
Inhibitor Treatment: To test the effect of the inhibitor, pre-incubate the cells with the desired concentration of the NHE3 inhibitor in the appropriate buffer for a specified time (e.g., 15-30 minutes) before and during the pHi recovery phase.
-
Data Acquisition: Continuously monitor the fluorescence ratio (e.g., 490/440 nm) throughout the experiment.
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high K+ buffer containing nigericin at different known pH values.
-
Analysis: Calculate the initial rate of pHi recovery (ΔpH/min) from the linear portion of the recovery curve. Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition.
Protocol 2: Biotinylation Assay for Cell Surface NHE3 Expression
This protocol is used to quantify the amount of NHE3 present on the cell surface, providing insights into its trafficking.
Materials:
-
Cultured polarized epithelial cells (e.g., Caco-2 or MDCK cells grown on Transwell inserts)
-
Sulfo-NHS-SS-Biotin or other cell-impermeable biotinylation reagent
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against NHE3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Grow cells to form a polarized monolayer. Treat the cells with the NHE3 inhibitor or other stimuli as required for the experiment.
-
Biotinylation: Place the cells on ice and wash twice with ice-cold PBS. Apically incubate the cells with Sulfo-NHS-SS-Biotin (1-2 mg/ml in PBS) for 30-60 minutes at 4°C with gentle agitation.
-
Quenching: Remove the biotinylation reagent and wash three times with quenching solution to stop the reaction.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Streptavidin Pulldown: Incubate the supernatant with streptavidin-agarose beads overnight at 4°C with rotation to capture biotinylated (cell surface) proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against NHE3, followed by an HRP-conjugated secondary antibody.
-
Analysis: Detect the signal using a chemiluminescence substrate. Quantify the band intensity to determine the relative amount of cell surface NHE3. A sample of the total cell lysate should also be run to determine the total NHE3 expression.
Signaling Pathways and Experimental Workflows
NHE3 Regulatory Signaling Pathway
The following diagram illustrates some of the key signaling pathways involved in the regulation of NHE3 activity and trafficking.
Caption: Key signaling pathways regulating NHE3 activity and trafficking.
Experimental Workflow for Studying NHE3 Inhibition
This diagram outlines a typical experimental workflow for investigating the effects of an NHE3 inhibitor on NHE3 function.
References
- 1. Sodium–hydrogen antiporter 3 - Wikipedia [en.wikipedia.org]
- 2. Role of the Na+/H+ exchanger 3 in angiotensin II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension [frontiersin.org]
- 4. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NHE3 regulatory complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Testing the Efficacy of NHE3 Inhibitors Using Animal Models
Disclaimer: Publicly available scientific literature lacks specific efficacy data and detailed experimental protocols for the compound NHE3-IN-2. Therefore, these application notes and protocols are based on the well-characterized, structurally distinct NHE3 inhibitor, tenapanor , as a representative example. Researchers should adapt these protocols based on the specific properties of this compound.
Introduction
The sodium/hydrogen exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a key transporter protein located on the apical membrane of intestinal and renal epithelial cells.[1] It plays a crucial role in sodium absorption and fluid homeostasis.[2][3] Inhibition of NHE3 is a promising therapeutic strategy for managing conditions such as constipation-predominant irritable bowel syndrome (IBS-C) and hyperphosphatemia associated with chronic kidney disease (CKD).[4][5] By blocking intestinal sodium uptake, NHE3 inhibitors increase luminal water content, leading to softer stools and accelerated transit time.[6][7] Additionally, NHE3 inhibition has been shown to reduce paracellular phosphate absorption.[4]
These application notes provide detailed protocols for evaluating the efficacy of NHE3 inhibitors in established animal models of constipation and hyperphosphatemia.
Mechanism of Action of NHE3 Inhibitors
NHE3 inhibitors act locally in the gastrointestinal tract to block the exchange of sodium ions (Na⁺) for protons (H⁺) across the apical membrane of enterocytes.[8] This inhibition leads to an accumulation of sodium in the intestinal lumen, which osmotically draws water into the gut, resulting in increased stool water content and relief from constipation.[6][7] The increased intracellular proton concentration is also thought to alter tight junction permeability, reducing the paracellular absorption of phosphate.[4][9]
Animal Models for Efficacy Testing
Loperamide-Induced Constipation Model in Mice
This model is widely used to screen for compounds with laxative or prokinetic effects. Loperamide, an opioid receptor agonist, inhibits intestinal motility and fluid secretion, leading to constipation.[10]
Adenine-Induced Hyperphosphatemia Model in Rats
This model mimics the hyperphosphatemia observed in chronic kidney disease. A diet high in adenine induces tubulointerstitial nephritis, leading to renal insufficiency and impaired phosphate excretion.[6][8][11]
Experimental Protocols
Protocol 1: Evaluation of Efficacy in a Loperamide-Induced Constipation Mouse Model
Objective: To assess the effect of an NHE3 inhibitor on stool frequency, weight, and water content in a mouse model of constipation.
Materials:
-
Male ICR mice (6-weeks-old)[12]
-
Loperamide hydrochloride (Sigma-Aldrich)[13]
-
Test NHE3 inhibitor (e.g., this compound or tenapanor)
-
Vehicle for test compound
-
Metabolic cages
-
Analytical balance
-
Drying oven
Procedure:
-
Acclimatization: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Normal Control (NC): Vehicle treatment, no loperamide.
-
Model Control (MC): Vehicle treatment + loperamide.
-
Positive Control (PC): Known laxative (e.g., phenolphthalein) + loperamide.
-
Test Group(s): Test NHE3 inhibitor (various doses) + loperamide.
-
-
Induction of Constipation:
-
Drug Administration:
-
Administer the test NHE3 inhibitor or vehicle orally once or twice daily, typically 30 minutes before loperamide administration, throughout the constipation induction period.
-
-
Fecal Parameter Measurement:
-
On the final day of the experiment, place individual mice in metabolic cages and collect all fecal pellets excreted over a 6-hour period.
-
Record the total number and wet weight of the fecal pellets for each mouse.
-
-
Stool Water Content Analysis:
-
Weigh a pre-labeled, empty Eppendorf tube.
-
Place the collected fecal pellets into the tube and record the wet weight.
-
Dry the pellets in an oven at 60°C for 24 hours.[15]
-
Record the dry weight of the pellets.
-
Calculate the fecal water content using the following formula:
-
Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100[15]
-
-
Protocol 2: Evaluation of Efficacy in an Adenine-Induced Hyperphosphatemia Rat Model
Objective: To determine the effect of an NHE3 inhibitor on serum phosphate levels in a rat model of chronic kidney disease-induced hyperphosphatemia.
Materials:
-
Male Sprague-Dawley rats (8-weeks-old)[12]
-
Adenine (Sigma-Aldrich)
-
High-phosphate diet
-
Test NHE3 inhibitor (e.g., this compound or tenapanor)
-
Vehicle for test compound
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Phosphate colorimetric assay kit (e.g., Sigma-Aldrich MAK030)[16]
-
Spectrophotometer
Procedure:
-
Acclimatization: House rats under standard conditions for at least one week.
-
Group Allocation: Randomly assign rats to the following groups (n=8-10 per group):
-
Sham Control: Normal diet, vehicle treatment.
-
Model Control: Adenine-containing diet, vehicle treatment.
-
Test Group(s): Adenine-containing diet, test NHE3 inhibitor (various doses).
-
-
Induction of Hyperphosphatemia:
-
Drug Administration:
-
Administer the test NHE3 inhibitor or vehicle orally once or twice daily throughout the induction period.
-
-
Blood Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture or tail vein into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
-
Serum Phosphate Analysis:
-
Measure serum phosphate concentrations using a phosphate colorimetric assay kit according to the manufacturer's instructions.[16][18] The principle of this assay involves the reaction of phosphate with a chromogenic complex to produce a colored product, which is measured spectrophotometrically at approximately 650 nm.[16]
-
Protocol 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To correlate the concentration of the NHE3 inhibitor in plasma and tissues with its pharmacological effects.
Procedure:
-
Drug Administration: Administer a single dose of the NHE3 inhibitor to rats or mice.
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[19]
-
At the final time point, euthanize the animals and collect relevant tissues (e.g., small intestine, colon, kidneys).
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize tissue samples.
-
-
Drug Concentration Analysis:
-
Analyze the concentration of the NHE3 inhibitor in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Pharmacodynamic Assessment:
-
At each time point for blood collection, collect feces and urine to measure sodium and phosphate excretion as described in the efficacy protocols.
-
-
Data Analysis:
-
Correlate the drug concentrations with the observed pharmacodynamic effects (e.g., changes in stool water content, serum phosphate levels) to establish a PK/PD relationship.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of NHE3 Inhibitor on Fecal Parameters in Loperamide-Induced Constipated Mice
| Treatment Group | Dose (mg/kg) | Number of Fecal Pellets (in 6h) | Fecal Wet Weight (mg in 6h) | Fecal Water Content (%) |
| Normal Control | - | |||
| Model Control | - | |||
| Positive Control | ||||
| NHE3 Inhibitor | Low | |||
| NHE3 Inhibitor | Medium | |||
| NHE3 Inhibitor | High |
Data presented as Mean ± SEM. Statistical significance compared to the Model Control group should be indicated.
Table 2: Effect of NHE3 Inhibitor on Serum Phosphate in Adenine-Induced Hyperphosphatemic Rats
| Treatment Group | Dose (mg/kg/day) | Baseline Serum Phosphate (mg/dL) | Final Serum Phosphate (mg/dL) | % Change from Baseline |
| Sham Control | - | |||
| Model Control | - | |||
| NHE3 Inhibitor | Low | |||
| NHE3 Inhibitor | Medium | |||
| NHE3 Inhibitor | High |
Data presented as Mean ± SEM. Statistical significance compared to the Model Control group should be indicated.
Visualizations
Signaling Pathway of NHE3 Inhibition
Caption: Signaling pathway of NHE3 inhibition in intestinal epithelial cells.
Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for testing NHE3 inhibitor efficacy.
Logical Relationship Diagram
Caption: Logical relationship of NHE3 inhibition to therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor Tenapanor: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tenapanor: A novel therapeutic agent for dialysis patients with hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel chronic kidney disease mouse model to evaluate the progression of hyperphosphatemia and associated mineral bone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 12. Coadministration of Lactulose with Probiotics Ameliorates Loperamide-Induced Constipation in Mice [pnfs.or.kr]
- 13. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fecal Water Content Assay [protocols.io]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. acb.org.uk [acb.org.uk]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Research Use of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potential Research Applications
Based on studies of the 2-guanidino-quinazoline core, 6-Chloro-4-phenyl-2-quinazolinyl-guanidine is a candidate for investigation as an antibacterial agent. Research suggests that compounds with this scaffold can act as inhibitors of bacterial translation, a fundamental process for bacterial survival.[1][2] The presence of substituents at the 4 and 6 positions of the quinazoline ring, as in the case of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine, is suggested by preliminary structure-activity relationship (SAR) studies to be important for enhanced activity.[1][2]
Primary areas for investigation include:
-
Antibacterial Efficacy: Screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine the spectrum of activity.
-
Mechanism of Action: Elucidating the specific molecular target within the bacterial ribosome and the mechanism of translation inhibition.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to further understand the contribution of the chloro and phenyl substituents to the biological activity.
Quantitative Data Summary: Structure-Activity Relationship (SAR) of 2-Guanidino-quinazolines
No specific quantitative data for 6-Chloro-4-phenyl-2-quinazolinyl-guanidine has been published. However, qualitative SAR studies on the 2-guanidino-quinazoline class provide valuable insights for guiding research.[1][2]
| Moiety | Position | Observation | Implication for 6-Chloro-4-phenyl-2-quinazolinyl-guanidine |
| Guanidine Group | 2 | Modification of the guanidine group generally leads to a decrease or loss of antibacterial potency. | The guanidine moiety is likely essential for the biological activity of the target compound. |
| Substituents | 4, 6, and 8 | The presence of relatively small substituents at these positions can significantly enhance target activity. | The phenyl group at position 4 and the chloro group at position 6 are favorable for antibacterial activity. |
Experimental Protocols
The following is a representative protocol for a primary screening assay to evaluate the antibacterial activity of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine that inhibits the visible growth of a specific bacterial strain.
Materials:
-
6-Chloro-4-phenyl-2-quinazolinyl-guanidine
-
Bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve 6-Chloro-4-phenyl-2-quinazolinyl-guanidine in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a spectrophotometer.
-
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of 6-Chloro-4-phenyl-2-quinazolinyl-guanidine as a bacterial translation inhibitor.
Experimental Workflow for MIC Assay
Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
Troubleshooting & Optimization
Troubleshooting NHE3-IN-2 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the Na+/H+ exchanger-3 inhibitor, NHE3-IN-2, particularly its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions? A1: this compound is a potent inhibitor of the Na+/H+ exchanger-3 (NHE3), a key transporter in the intestine and kidneys responsible for sodium and water balance.[1][2][3] Like many small molecule inhibitors designed to interact with protein binding sites, this compound has a hydrophobic chemical structure. This property leads to poor solubility in water-based (aqueous) solutions, such as buffers and cell culture media, which can cause the compound to precipitate, leading to inaccurate experimental results.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound? A2: The recommended solvent is 100% anhydrous (water-free) Dimethyl Sulfoxide (DMSO).[4][5] this compound is soluble in DMSO at concentrations up to 3.33 mg/mL (11.18 mM).[4][5] It is critical to use a fresh, unopened bottle of anhydrous DMSO, as this solvent is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of the compound.[4]
Q3: How should I properly store my this compound stock solution? A3: To ensure stability and prevent degradation, stock solutions should be divided into small, single-use aliquots to avoid repeated freeze-thaw cycles.[5][6] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][6] Always protect the solution from light.[1][4]
Q4: What is the maximum final concentration of DMSO that is safe for use in cell-based assays? A4: The tolerance to DMSO varies significantly among different cell lines.[7] A general guideline is to keep the final concentration of DMSO at or below 0.5%, with 0.1% being considered safe for most cell types.[7] However, it is imperative to perform a solvent toxicity control experiment to determine the maximum non-toxic DMSO concentration for your specific cell line and experimental conditions.[7]
Troubleshooting Guide: Insolubility Issues
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, reducing its solvating power, or insufficient physical methods were used to aid dissolution.
-
Solution:
-
Use Anhydrous DMSO: Discard old or potentially wet DMSO and use a new, sealed bottle of high-purity, anhydrous DMSO.[4]
-
Apply Energy: After adding the solvent, assist dissolution by using an ultrasonic water bath.[4][5] Gentle warming (e.g., in a 37°C water bath) can also be effective.[5] For stubborn batches, warming to 60°C may be necessary.[5]
-
Verify Calculations: Double-check that the correct amount of solvent was added for the desired concentration.
-
Issue 2: My DMSO stock solution is clear, but a precipitate forms when I dilute it into my aqueous buffer or cell culture medium.
-
Possible Cause: This is a common phenomenon known as "crashing out," where the compound's concentration exceeds its solubility limit in the final aqueous environment.
-
Solutions:
-
Optimize Dilution Technique: Warm the aqueous buffer or medium to 37°C. While vigorously vortexing or rapidly pipetting the buffer, add the DMSO stock solution slowly and drop-wise.[7] This rapid dispersion can prevent the formation of aggregates.[7]
-
Reduce Final Concentration: Your target concentration may be too high. Perform a serial dilution to determine the maximum achievable concentration in your specific medium without precipitation.[7]
-
Use Co-solvents and Excipients: For challenging situations, especially for in vivo studies, consider using a multi-component solvent system. These formulations can significantly enhance aqueous solubility.[1] See Table 1 and Protocol 2 for examples. Common excipients include:
-
Issue 3: I am observing toxicity in my cell culture, even at low concentrations of this compound.
-
Possible Cause: The observed cytotoxicity may be due to the solvent system rather than the inhibitor itself.
-
Solution:
-
Run a Vehicle Control: Always include a control group in your experiment that is treated with the exact same concentration of DMSO and any other co-solvents used to prepare your working solution, but without this compound.[7]
-
Determine Solvent Tolerance: If toxicity is observed in the vehicle control, you must reduce the final concentration of the solvent(s) in your assay. This may require preparing a more concentrated initial stock solution or using a more potent (but still safe) solubilization strategy.
-
Data Presentation
Table 1: Solubility Data for this compound
| Solvent System | Achievable Concentration | Notes |
| 100% DMSO | 3.33 mg/mL (11.18 mM) | Requires sonication and/or warming. Use fresh, anhydrous DMSO.[4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.33 mg/mL (1.11 mM) | A multi-component system suitable for in vivo or challenging in vitro assays.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.33 mg/mL (1.11 mM) | Utilizes cyclodextrin for enhanced solubility; suitable for in vivo use.[1] |
Table 2: Preparation of this compound Stock Solutions in 100% DMSO (Based on a Molecular Weight of 297.74 g/mol )[4]
| Desired Stock Concentration | Mass of this compound (mg) | Volume of 100% DMSO to Add |
| 1 mM | 1 | 3.3586 mL |
| 5 mM | 1 | 0.6717 mL |
| 10 mM | 1 | 0.3359 mL |
| 1 mM | 5 | 16.7932 mL |
| 5 mM | 5 | 3.3586 mL |
| 10 mM | 5 | 1.6793 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh 5 mg of this compound powder into a sterile, conical-bottom microcentrifuge tube.
-
Using a calibrated micropipette, add 1.6793 mL of fresh, high-purity anhydrous DMSO to the tube.[4]
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to aid dissolution.[5] If undissolved particles remain, place the tube in a 37°C water bath for 5-10 minutes and repeat vortexing.[5]
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light, for up to 6 months.[1]
Protocol 2: Dilution into Aqueous Buffer using a Co-Solvent Formulation (This protocol is adapted from an in vivo formulation and should be validated for in vitro assays)[1]
-
Prepare a 10x working stock of this compound. For a final concentration of 10 µM, prepare a 100 µM stock. To do this, dilute your 10 mM DMSO stock 1:100 into 100% DMSO.
-
Prepare the co-solvent vehicle: 40% PEG300, 5% Tween-80, and 55% of your desired aqueous buffer (e.g., PBS or cell culture medium). Mix thoroughly.
-
For the final working solution, combine the components in the following order, vortexing between each addition:
-
8 parts of the co-solvent vehicle from step 2.
-
1 part of the 10x DMSO working stock from step 1.
-
1 part of your aqueous buffer.
-
-
This creates a final solution with 10 µM this compound in a vehicle of 10% DMSO, 32% PEG300, 4% Tween-80, and 54% aqueous buffer.
-
Always prepare a matching vehicle control containing all components except the this compound.
Protocol 3: Determining Maximum Tolerated Solvent Concentration
-
Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of your solvent vehicle (e.g., DMSO) in the cell culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control.
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or CellTiter-Glo® assay).
-
The highest concentration of the solvent that does not cause a significant decrease in cell viability compared to the no-solvent control is your maximum tolerated concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Renal tubular NHE3 is required in the maintenance of water and sodium chloride homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NHE3抑制剂 | MCE [medchemexpress.cn]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of NHE3-IN-2 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NHE3-IN-2 and troubleshooting potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor designed to target the Sodium-Hydrogen Exchanger 3 (NHE3), a protein primarily expressed in the apical membrane of epithelial cells in the intestine and kidneys.[1][2][3][4] NHE3 plays a crucial role in sodium and fluid absorption by exchanging intracellular protons for extracellular sodium ions. By inhibiting NHE3, this compound is expected to reduce sodium and water reabsorption.[5]
Q2: What are the potential therapeutic applications of inhibiting NHE3?
Inhibition of NHE3 is being explored for various conditions where modulating sodium and fluid balance is beneficial. These include hypertension, heart failure, chronic kidney disease, and irritable bowel syndrome with constipation (IBS-C).[5][6] By reducing sodium uptake in the gut, NHE3 inhibitors can lead to softer stool and increased stool frequency, alleviating constipation.[7][8][9]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects are unintended interactions of a drug or inhibitor with proteins other than the intended target. These interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing adverse effects in a clinical setting. It is crucial to identify and mitigate off-target effects to ensure that the observed phenotype is a direct result of inhibiting the intended target.[10]
Troubleshooting Guide: Overcoming Off-Target Effects
Q4: My experimental results with this compound are unexpected or inconsistent. How can I determine if these are due to off-target effects?
Unexpected results can arise from a variety of factors, including off-target activity. A systematic approach is necessary to troubleshoot these issues. Here are key strategies to consider:
-
Confirm On-Target Engagement: First, verify that this compound is binding to NHE3 in your experimental system at the concentrations used.
-
Use Orthogonal Approaches: Employ methods that do not rely on small molecule inhibitors to validate your findings.
-
Profile for Off-Target Interactions: If on-target engagement is confirmed, systematically screen for potential off-target binding partners.
The following sections provide detailed protocols and explanations for these strategies.
Data Presentation: Comparative Inhibitor Analysis
When evaluating a new inhibitor like this compound, comparing its activity and selectivity to known compounds is crucial. The following table provides hypothetical data for this compound alongside published data for the known NHE3 inhibitor Tenapanor. This illustrates how to structure and compare data to assess the selectivity profile of a new compound.
| Inhibitor | Target | IC50 (nM) | Known Off-Targets | Reference |
| This compound (Hypothetical) | NHE3 | 15 | Kinase X (>1000 nM), Transporter Y (>5000 nM) | N/A |
| Tenapanor | NHE3 | 11 | Low systemic absorption minimizes off-target effects | [11] |
| SAR218034 | NHE3 | 25 | High selectivity for NHE3 | [8][12] |
IC50 values represent the concentration of the inhibitor required to reduce the target's activity by 50%.[13] A higher IC50 value against other proteins suggests greater selectivity for the primary target.
Experimental Protocols
Here are detailed methodologies for key experiments to validate on-target effects and identify potential off-target interactions of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that this compound directly binds to NHE3 in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[14][15][16][17]
Objective: To verify the binding of this compound to NHE3 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing NHE3 to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NHE3 in each sample by Western blotting using an NHE3-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble NHE3 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Genetic Knockdown of NHE3 using siRNA
Objective: To determine if the genetic knockdown of NHE3 phenocopies the effects of this compound.
Methodology:
-
siRNA Design and Synthesis:
-
Obtain at least two different validated siRNAs targeting NHE3 and a non-targeting control siRNA.
-
-
Transfection:
-
Plate cells in a 6-well plate and grow to 50-60% confluency.
-
Prepare two sets of tubes:
-
Solution A: Dilute 20-80 pmols of siRNA duplex into 100 µL of serum-free medium.
-
Solution B: Dilute the transfection reagent in 100 µL of serum-free medium.
-
-
Combine Solution A and Solution B, mix gently, and incubate for 15-45 minutes at room temperature.
-
Wash the cells once with serum-free medium.
-
Add the siRNA-transfection reagent complex to the cells and incubate for 5-7 hours at 37°C.
-
Add normal growth medium with twice the normal serum concentration without removing the transfection mixture.
-
Incubate for an additional 18-24 hours.
-
-
Validation of Knockdown:
-
After 24-72 hours post-transfection, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting. A knockdown of >70% is generally considered effective.
-
-
Phenotypic Analysis:
-
Perform the relevant functional assay on the NHE3-knockdown cells and compare the results to cells treated with the non-targeting control siRNA and cells treated with this compound. If the phenotype of the knockdown cells is similar to that of the inhibitor-treated cells, it provides strong evidence for on-target activity.
-
Protocol 3: Washout Experiment
Washout experiments help to distinguish between reversible and irreversible inhibitors and can provide insights into whether the observed phenotype is due to on-target or off-target effects, especially if the off-target has a different binding kinetic.[22][23][24][25][26]
Objective: To assess the reversibility of this compound's effects.
Methodology:
-
Inhibitor Treatment:
-
Treat cells with a saturating concentration of this compound for a defined period (e.g., 1-2 hours). Include a vehicle control group.
-
-
Washout Procedure:
-
After the incubation period, remove the medium containing the inhibitor.
-
Wash the cells three times with pre-warmed, inhibitor-free culture medium to remove any unbound inhibitor.
-
-
Recovery and Analysis:
-
Add fresh, inhibitor-free medium to the cells and return them to the incubator.
-
At various time points post-washout (e.g., 0, 2, 4, 8, 24 hours), perform the functional assay of interest.
-
If the cellular phenotype reverts to the baseline (control) level after the washout, it suggests that this compound is a reversible inhibitor and that the effect is dependent on the continuous presence of the compound. A persistent effect might indicate irreversible binding or slow dissociation from the target.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to NHE3 function and the experimental strategies to validate inhibitor specificity.
Caption: Simplified signaling pathways regulating NHE3 activity.
Caption: Experimental workflow for validating on-target and identifying off-target effects.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. Proximal tubule specific knockout of the Na+/H+ exchanger NHE3: effects on bicarbonate absorption and ammonium excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. An inducible intestinal epithelial cell-specific NHE3 knockout mouse model mimicking congenital sodium diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inducible intestinal epithelial cell-specific NHE3 knockout mouse model mimicking congenital sodium diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. drugs.com [drugs.com]
- 7. Inhibition of sodium-proton-exchanger subtype 3-mediated sodium absorption in the gut: A new antihypertensive concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RNAi Four-Step Workflow | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 22. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.biomol.com [resources.biomol.com]
- 25. researchgate.net [researchgate.net]
- 26. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
Technical Support Center: Optimizing NHE3-IN-2 Dosage for Rodent Models of Hypertension
This technical support center provides guidance for researchers utilizing NHE3 inhibitors, exemplified by the hypothetical compound "NHE3-IN-2," in rodent models of hypertension. Given that "this compound" is not a publicly documented inhibitor, this guide draws upon data from well-characterized NHE3 inhibitors such as Tenapanor and others to provide a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NHE3 inhibitors in lowering blood pressure?
A1: NHE3 (Sodium-Hydrogen Exchanger 3) is primarily located on the apical membrane of epithelial cells in the renal proximal tubules and the intestines.[1][2] It plays a crucial role in sodium reabsorption.[1][2] By inhibiting NHE3, these compounds block the exchange of intracellular protons for luminal sodium ions, thereby reducing overall sodium absorption from the gut and reabsorption in the kidneys.[2][3] This leads to increased fecal and urinary sodium excretion, which in turn reduces extracellular fluid volume and lowers blood pressure.[3][4]
Q2: Which rodent models of hypertension are suitable for studying NHE3 inhibitors?
A2: Several rodent models are appropriate for evaluating the efficacy of NHE3 inhibitors:
-
Spontaneously Hypertensive Rats (SHR): This is a genetic model of essential hypertension where increased NHE3 expression and activity have been observed.[1][5]
-
Angiotensin II (Ang II)-Induced Hypertension: In this model, hypertension is induced by continuous infusion of Ang II, which is known to upregulate NHE3 expression and activity.[1][6]
-
5/6 Nephrectomized (NPX) Salt-Fed Rats: This model represents hypertension associated with chronic kidney disease and volume overload, where the effects of NHE3 inhibition on sodium handling are particularly relevant.[4][7]
Q3: What is a typical starting dose for an NHE3 inhibitor in a rodent model of hypertension?
A3: A starting dose can be estimated from published studies using similar compounds. For instance, Tenapanor has been used in rats at doses ranging from 1 to 3 mg/kg, administered orally.[8] Another orally active inhibitor, AVE0657, was used in mice at a dose of 20 mg/kg/day.[9][10] A dose-response study is always recommended to determine the optimal dose for your specific compound and experimental conditions.
Q4: How should I administer this compound to my rodents?
A4: The route of administration depends on the physicochemical properties of the compound. Many NHE3 inhibitors, like Tenapanor, are designed for minimal systemic absorption and are therefore administered orally (e.g., via oral gavage or in drinking water).[4][10] If your compound is systemically available, other routes like intraperitoneal (i.p.) or intravenous (i.v.) infusion could be considered, although oral administration is more common for this class of drugs.
Q5: What are the expected physiological effects of NHE3 inhibition in rodents?
A5: The primary effects include a dose-dependent reduction in blood pressure.[4] You should also observe an increase in fecal sodium excretion and potentially an initial increase in urinary sodium excretion (natriuresis).[3][4] Some studies have also reported a diuretic effect.[11]
Troubleshooting Guide
Problem 1: No significant reduction in blood pressure is observed after treatment with this compound.
-
Possible Cause 1: Inadequate Dosage. The administered dose may be too low to effectively inhibit NHE3.
-
Solution: Perform a dose-response study with a wider range of concentrations. Start with a low dose and escalate until a therapeutic effect is observed or side effects become apparent.
-
-
Possible Cause 2: Poor Bioavailability/Compound Instability. The compound may not be reaching its target in sufficient concentrations due to poor oral absorption, rapid metabolism, or degradation.
-
Solution: Verify the stability of your compound in the vehicle used for administration. Consider pharmacokinetic studies to measure plasma and tissue concentrations of the drug. If oral bioavailability is an issue, explore alternative administration routes if appropriate for your compound's properties.
-
-
Possible Cause 3: Choice of Animal Model. The chosen hypertension model may not be primarily driven by mechanisms involving NHE3.
Problem 2: Excessive weight loss or diarrhea is observed in the treated animals.
-
Possible Cause: High Dose of NHE3 Inhibitor. NHE3 is highly expressed in the gastrointestinal tract, and its inhibition can lead to significant fluid and electrolyte loss in the feces, causing diarrhea and subsequent weight loss.[3]
-
Solution: Reduce the dose of this compound. Monitor the animals' fecal consistency and body weight daily. The optimal dose should lower blood pressure without causing severe gastrointestinal side effects.
-
Problem 3: The observed effects on blood pressure are highly variable between animals.
-
Possible Cause 1: Inconsistent Drug Administration. Variability in oral gavage technique can lead to inconsistent dosing.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery of the compound. Consider administration in drinking water for less stressful, though potentially less precise, dosing.
-
-
Possible Cause 2: Biological Variability. Individual animals may respond differently to the drug.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched at the start of the study.
-
Data Presentation: Dosage of NHE3 Inhibitors in Rodent Models
| Inhibitor | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Tenapanor | 5/6 Nephrectomized (NPX) Salt-Fed Rats | 1-3 mg/kg | Oral | Dose-dependent reduction in blood pressure and extracellular fluid volume. | [7][8] |
| Tenapanor | Spontaneously Hypertensive Rats (SHR) | Not specified | Oral | Reduced blood pressure. | [3] |
| AVE0657 | Angiotensin II-Infused Mice | 20 mg/kg/day | Oral (in drinking water) | Attenuated Angiotensin II-induced hypertension. | [9][10] |
| SAR218034 | Spontaneously Hypertensive Rats (SHR) | Not specified | Oral | Reduced intestinal sodium absorption and blood pressure. | [3][12] |
Experimental Protocols
Protocol 1: Dose-Response Study of this compound in Angiotensin II-Induced Hypertensive Mice
-
Animal Model: Male C57BL/6J mice, 10-12 weeks old.
-
Induction of Hypertension: Implant osmotic minipumps (e.g., Alzet) subcutaneously for continuous infusion of Angiotensin II at a rate of 0.5-1.5 mg/kg/day for 2 weeks.[6]
-
Blood Pressure Measurement: Acclimatize mice to the tail-cuff method for blood pressure measurement for at least one week before the start of the experiment. Record baseline blood pressure for 3 consecutive days.
-
Grouping and Treatment:
-
Group 1: Sham (vehicle for Ang II) + Vehicle for this compound.
-
Group 2: Ang II + Vehicle for this compound.
-
Group 3: Ang II + this compound (Dose 1, e.g., 1 mg/kg/day).
-
Group 4: Ang II + this compound (Dose 2, e.g., 5 mg/kg/day).
-
Group 5: Ang II + this compound (Dose 3, e.g., 20 mg/kg/day).
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage starting from the day of minipump implantation.
-
Monitoring: Measure systolic blood pressure every other day. Monitor body weight and food/water intake daily.
-
Endpoint Analysis: After 2 weeks, collect blood samples for electrolyte analysis and tissues (kidney, intestine) for target engagement studies (e.g., analysis of NHE3 phosphorylation or localization).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Angiotensin II signaling pathway leading to increased NHE3 activity and blood pressure.
Caption: General experimental workflow for optimizing this compound dosage in rodent models.
Caption: Troubleshooting logic for lack of efficacy of an NHE3 inhibitor.
References
- 1. Role of the Na+/H+ exchanger 3 in angiotensin II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into The Critical Importance of Intratubular Na+/H+ Exchanger 3 and Its Potential Therapeutic Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of sodium-proton-exchanger subtype 3-mediated sodium absorption in the gut: A new antihypertensive concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal inhibition of the Na+/H+ exchanger 3 prevents cardiorenal damage in rats and inhibits Na+ uptake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Na+/H+ exchange activity and NHE-3 expression in renal tubules from the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proximal Tubule-Specific Deletion of the NHE3 (Na+/H+ Exchanger 3) in the Kidney Attenuates Ang II (Angiotensin II)-Induced Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proximal Tubule-Specific Deletion of The NHE3 (Na+/H+ Exchanger 3) in The Kidney Attenuates Angiotensin II-Induced Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Proximal Tubule-Specific Deletion of the NHE3 (Na+/H+ Exchanger 3) Promotes the Pressure-Natriuresis Response and Lowers Blood Pressure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Common pitfalls in experiments using 6-Chloro-4-phenyl-2-quinazolinyl-guanidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 6-Chloro-4-phenyl-quinazoline guanidine derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 6-Chloro-4-phenyl-quinazoline guanidine derivatives?
A1: While the precise mechanism can vary based on the specific derivative, a common target for this class of compounds is the Na+/H+ exchanger type 1 (NHE-1).[1][2] NHE-1 is a membrane protein involved in regulating intracellular pH, and its inhibition has been linked to various cellular effects, making it a target for conditions like cardiovascular diseases and inflammation.[1][2][3]
Q2: What are the common research applications for these compounds?
A2: Due to their diverse biological activities, these compounds are investigated in several research areas, including:
-
Anticancer research: Many quinazoline derivatives have shown potential as anticancer agents.[4][5][6]
-
Anti-inflammatory studies: Inhibition of targets like NHE-1 can modulate inflammatory responses.[1][2]
-
Antimicrobial research: Some derivatives exhibit antibacterial and antifungal properties.[7][8]
-
Cardiovascular research: Targeting NHE-1 is a key area of investigation for cardiovascular pathologies.[1]
Q3: What is the expected solubility of 6-Chloro-4-phenyl-quinazoline guanidine derivatives?
A3: The solubility can be influenced by the specific salt form and any additional functional groups. Generally, guanidine-containing compounds can exhibit variable solubility in aqueous solutions. It is recommended to first attempt dissolution in DMSO to create a stock solution, which can then be diluted in aqueous buffers for experiments. Always perform a solubility test for your specific lot and experimental conditions.
Q4: Are there known off-target effects for this class of compounds?
A4: As with many kinase inhibitors and pharmacologically active compounds, off-target effects are possible. The quinazoline scaffold is present in molecules that can interact with various kinases and receptors.[9][10] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the intended mechanism of action. Consider using structurally related but inactive compounds as negative controls if available.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Media | The compound has low aqueous solubility. The final concentration in the aqueous buffer is too high. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Prepare a fresh, lower concentration working solution from the DMSO stock.- Sonication may help in dissolving the compound. |
| Inconsistent Experimental Results | - Degradation of the compound in solution.- Variability in compound concentration.- Pipetting errors. | - Prepare fresh working solutions for each experiment from a frozen DMSO stock.- Avoid repeated freeze-thaw cycles of the stock solution.- Validate the concentration of your stock solution using techniques like UV-Vis spectrophotometry if a reference standard is available.- Use calibrated pipettes and proper pipetting techniques. |
| No Observable Effect at Expected Concentrations | - The compound may not be active in your specific cell line or assay system.- Incorrect assay setup or conditions.- Compound degradation. | - Perform a dose-response experiment over a wide concentration range to determine the optimal working concentration.- Verify the expression of the target protein (e.g., NHE-1) in your experimental model.- Check the pH and other components of your assay buffer, as they can affect compound activity.- Use a fresh aliquot of the compound. |
| High Background Signal in Assays | - Compound interference with the assay detection method (e.g., fluorescence). | - Run a control experiment with the compound in the absence of the biological material to check for direct interference.- If interference is observed, consider using an alternative assay with a different detection method. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Dissolve the 6-Chloro-4-phenyl-quinazoline guanidine derivative in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the DMSO stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically <0.5%).
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the medium with the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
-
Endpoint Analysis:
-
Perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or functional assays.
-
Protocol for NHE-1 Inhibition Assay (Conceptual)
This is a conceptual protocol based on the known target of similar compounds.
-
Cell Preparation: Use a cell line known to express NHE-1.
-
Fluorescent pH Indicator Loading: Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Baseline Measurement: Measure the baseline intracellular pH (pHi) using a fluorescence plate reader or microscope.
-
Acidification: Induce intracellular acidification using a method such as the ammonium chloride prepulse technique.
-
pHi Recovery Monitoring: Monitor the recovery of pHi in the presence of different concentrations of the 6-Chloro-4-phenyl-quinazoline guanidine derivative.
-
Data Analysis: The rate of pHi recovery is indicative of NHE-1 activity. Inhibition of this recovery rate by the compound demonstrates its effect on NHE-1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. 6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline | Benchchem [benchchem.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpras.com [ijpras.com]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
NHE3-IN-2 stability issues in long-term cell culture
Welcome to the technical support center for NHE3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Sodium-Hydrogen Exchanger 3 (NHE3). NHE3 is a protein primarily found in the kidneys and intestines that plays a crucial role in regulating sodium and fluid balance, as well as pH homeostasis.[1] By inhibiting NHE3, this compound blocks the exchange of sodium ions (Na+) for hydrogen ions (H+), leading to reduced sodium reabsorption.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Repeated freeze-thaw cycles should be avoided.
Q3: What is the solubility of this compound?
A3: The solubility of this compound in DMSO is 3.33 mg/mL (11.18 mM). To achieve this, ultrasonic agitation and warming to 60°C may be necessary. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.
Q4: I am observing inconsistent results in my long-term cell culture experiments. What could be the cause?
A4: Inconsistent results in long-term experiments can be due to several factors, including the stability of this compound in your specific cell culture medium, variations in cell density, or the passage number of your cells. It is crucial to assess the stability of the compound under your experimental conditions.
Q5: Is this compound cytotoxic to cells?
Troubleshooting Guides
Issue 1: Loss of Inhibitory Effect Over Time
You may observe an initial inhibition of NHE3 activity, but the effect diminishes over the course of your long-term experiment.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Workflow:
References
Technical Support Center: Refining Experimental Protocols for Consistent NHE3-IN-2 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with the Na+/H+ exchanger isoform 3 (NHE3) inhibitor, NHE3-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Sodium-Hydrogen Exchanger 3 (NHE3). NHE3 is a protein primarily expressed in the apical membrane of epithelial cells in the intestines and kidneys.[1][2] It plays a crucial role in sodium and fluid absorption by exchanging extracellular sodium ions (Na+) for intracellular protons (H+).[1][3] this compound binds to the NHE3 protein, inhibiting this ion exchange and thereby reducing sodium and water reabsorption.[1][4] This mechanism makes it a valuable tool for studying the physiological roles of NHE3 and for the development of therapeutics for conditions characterized by sodium and fluid imbalance, such as hypertension and heart failure.[1][5]
Q2: What are the common experimental applications of this compound?
This compound is utilized in a variety of in vitro and in vivo experimental settings to investigate the function and regulation of NHE3. Common applications include:
-
Inhibition of NHE3 activity: Directly measuring the inhibitory effect of the compound on NHE3-mediated ion transport in cell lines overexpressing NHE3 or in primary epithelial cells.[6]
-
Studying signaling pathways: Elucidating the intracellular signaling cascades that regulate NHE3 activity by observing how this compound affects cellular responses to various stimuli.
-
Investigating physiological processes: Examining the role of NHE3 in processes such as intestinal fluid absorption, renal sodium reabsorption, and blood pressure regulation in animal models.[1][7]
-
Drug screening: Using this compound as a reference compound in high-throughput screening assays to identify novel NHE3 inhibitors.
Q3: How should I prepare and store this compound for optimal activity?
For research purposes, this compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the solid compound and the stock solution at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles of the stock solution. The stability of NHE3 inhibitors in solution can vary, so it is best to prepare fresh dilutions for each experiment from the stock solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound | 1. Cell passage number and health: High passage numbers can lead to altered protein expression and cellular responses. Cell stress can also affect transporter activity. 2. Variability in assay conditions: Inconsistent cell density, incubation times, or reagent concentrations can introduce variability. 3. This compound degradation: Improper storage or handling of the compound can lead to loss of potency. 4. Presence of other NHE isoforms: The cell line used may express other NHE isoforms (e.g., NHE1, NHE2) that are less sensitive to this compound, confounding the results.[8] | 1. Use cells within a defined low passage number range. Ensure cells are healthy and growing exponentially before starting the experiment. 2. Standardize all assay parameters, including cell seeding density, treatment duration, and reagent preparation. Use a positive control inhibitor with a known IC50. 3. Aliquot the stock solution and store it properly. Prepare fresh working solutions for each experiment. 4. Use cell lines specifically engineered to overexpress human or rat NHE3 in an NHE-deficient background.[6] Alternatively, use specific inhibitors for other isoforms if their expression is significant. |
| High background signal in NHE3 activity assays | 1. Non-specific dye uptake or leakage: The fluorescent pH indicator (e.g., BCECF-AM) may not be loaded efficiently or may leak from the cells. 2. Activity of other ion transporters: Other transporters can contribute to changes in intracellular pH (pHi). 3. Buffer composition: The composition of the assay buffers can influence baseline pHi. | 1. Optimize the loading concentration and incubation time for the pH-sensitive dye. Ensure complete de-esterification of the AM ester form. 2. Perform assays in the presence of inhibitors for other major ion transporters that might affect pHi, such as EIPA to inhibit NHE1.[9] 3. Carefully control the pH and composition of all buffers used in the assay. |
| Low signal-to-noise ratio in NHE3 activity assays | 1. Low NHE3 expression or activity: The cell line may not express sufficient levels of functional NHE3 at the plasma membrane. 2. Suboptimal assay parameters: The acid load protocol may not be sufficient to significantly lower pHi, or the Na+-dependent recovery may be too slow to detect accurately. 3. Inappropriate detection method: The sensitivity of the detection instrument may be insufficient. | 1. Use a cell line with confirmed high-level expression of NHE3. Consider using surface biotinylation to confirm plasma membrane localization.[10] 2. Optimize the ammonium chloride prepulse technique for acid loading. Ensure the Na+-containing buffer provides a strong driving force for Na+ entry. 3. Use a sensitive and well-maintained fluorometer or plate reader. Optimize instrument settings for the specific dye being used. |
| Variability in in vivo experiments with this compound | 1. Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion among individual animals. 2. Animal model characteristics: The genetic background, age, and health status of the animals can influence the response to the inhibitor. 3. Experimental conditions: Factors such as diet, housing conditions, and stress levels can affect physiological parameters. | 1. Perform pharmacokinetic studies to determine the optimal dosing regimen. Use an appropriate vehicle for drug administration. 2. Use well-characterized and standardized animal models. Ensure animals are of a similar age and weight.[11] 3. Acclimatize animals to the experimental conditions. Standardize diet and housing to minimize environmental variables. |
Detailed Experimental Protocols
In Vitro NHE3 Activity Assay using BCECF-AM
This protocol measures the activity of NHE3 by monitoring the recovery of intracellular pH (pHi) following an acid load in cells expressing NHE3.
Materials:
-
Cells expressing NHE3 (e.g., NHE3-overexpressing NHE-deficient fibroblasts)
-
96-well black, clear-bottom microplates
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Pluronic F-127
-
Ammonium Chloride (NH4Cl)
-
Sodium-free buffer (e.g., TMA buffer: Tetramethylammonium chloride, Glucose, HEPES, KH2PO4, CaCl2, MgSO4)
-
Sodium-containing buffer (e.g., NaCl, Glucose, HEPES, KH2PO4, CaCl2, MgSO4)
-
This compound
-
Positive control inhibitor (e.g., Tenapanor)
-
Fluorescence plate reader with dual excitation (e.g., 490 nm and 440 nm) and single emission (e.g., 535 nm) capabilities.
Procedure:
-
Cell Seeding: Seed NHE3-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing BCECF-AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in a serum-free medium.
-
Wash the cells once with a physiological salt solution.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
-
Compound Incubation:
-
Wash the cells twice with the Sodium-free buffer.
-
Add Sodium-free buffer containing various concentrations of this compound or control compounds to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Acid Load:
-
Replace the compound-containing buffer with a pre-warmed acid-loading buffer (Sodium-free buffer containing NH4Cl, e.g., 20 mM) and incubate for 15-20 minutes at 37°C.
-
-
Initiation of pH Recovery:
-
Aspirate the acid-loading buffer and replace it with pre-warmed Sodium-containing buffer (for NHE3-dependent recovery) or Sodium-free buffer (as a negative control). The Sodium-containing buffer should also contain the respective concentrations of this compound or control compounds.
-
-
Fluorescence Measurement:
-
Immediately begin recording the fluorescence intensity at the two excitation wavelengths (e.g., 490 nm and 440 nm) and the single emission wavelength (e.g., 535 nm) over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., 490/440 nm).
-
Convert the fluorescence ratio to pHi using a calibration curve (e.g., using the nigericin/high K+ method).
-
Determine the initial rate of pHi recovery (ΔpHi/min).
-
Plot the percentage of inhibition of the rate of pHi recovery against the concentration of this compound to determine the IC50 value.
-
In Vivo Intestinal Fluid Absorption Assay
This protocol assesses the effect of this compound on intestinal fluid absorption in a rodent model.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound formulated for oral or parenteral administration
-
Vehicle control
-
Anesthesia
-
Surgical instruments
-
Non-absorbable marker (e.g., 14C-PEG 4000 or phenol red)
-
Isotonic saline solution
-
Syringes and infusion pump
Procedure:
-
Animal Preparation: Fast the animals overnight with free access to water.
-
Compound Administration: Administer this compound or vehicle to the animals at the desired dose and route.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Perform a midline laparotomy to expose the small intestine.
-
Isolate a segment of the intestine (e.g., jejunum or ileum) of a defined length, creating a closed loop.
-
-
Infusion: Inject a known volume of the isotonic saline solution containing the non-absorbable marker into the isolated intestinal loop.
-
Incubation: Return the loop to the abdominal cavity and maintain the animal under anesthesia for a defined period (e.g., 30-60 minutes).
-
Sample Collection:
-
Carefully excise the intestinal loop.
-
Collect the luminal fluid and measure its volume.
-
-
Data Analysis:
-
Measure the concentration of the non-absorbable marker in the initial and final fluid samples.
-
Calculate the net fluid absorption or secretion based on the change in the concentration of the non-absorbable marker and the change in fluid volume.
-
Compare the results between the this compound treated group and the vehicle control group.
-
Signaling Pathways and Experimental Workflows
References
- 1. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. NHE3 regulatory complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. dovepress.com [dovepress.com]
- 6. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal tubular NHE3 is required in the maintenance of water and sodium chloride homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Differential Regulation of NHE3 Expression in Type 1 and Type 2 Diabetic Intestine: Impaired Endosomal Regulation of NHE3 Expression in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unique Regulation of Human Na+/H+ Exchanger 3 (NHE3) by Nedd4-2 Ligase That Differs from Non-primate NHE3s - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Technical Support Center: Troubleshooting Unexpected Cellular Responses to NHE3-IN-2
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cellular responses during experiments with the Na+/H+ exchanger-3 (NHE3) inhibitor, NHE3-IN-2. The following resources are designed to help you troubleshoot common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Sodium-Hydrogen Exchanger 3 (NHE3), a protein primarily located on the apical membrane of epithelial cells in the intestines and kidneys. NHE3 plays a crucial role in sodium and fluid absorption by exchanging intracellular protons (H+) for extracellular sodium ions (Na+). By inhibiting NHE3, this compound is expected to decrease sodium and water reabsorption.
Q2: I am observing a greater-than-expected decrease in cell viability. Is this a known effect?
While a significant decrease in cell viability is not a universally reported on-target effect of NHE3 inhibition at typical working concentrations, it can occur under certain experimental conditions or due to off-target effects. Factors such as high concentrations of this compound, prolonged exposure, or the specific sensitivities of your cell line can contribute to cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.
Q3: My IC50 value for this compound varies between experiments. What could be the cause?
Fluctuations in IC50 values are a common issue in cell-based assays and can be attributed to several factors:
-
Cell Density: The number of cells seeded can alter the effective concentration of the inhibitor per cell.
-
Cell Passage Number and Confluency: Using cells with high passage numbers or inconsistent confluency can lead to variability in their response to treatment.
-
Compound Stability: Ensure proper storage of this compound stock solutions and prepare fresh dilutions for each experiment to avoid degradation.
-
Incubation Time: The duration of compound exposure can influence the observed inhibitory effect.
Q4: Are there any known off-target effects of this compound?
The publicly available information on the specific off-target profile of this compound is limited. As with many small molecule inhibitors, the possibility of off-target effects exists. Given its chemical structure (6-Chlor-4-phenyl-2-chinazolinyl-guanidin), it is advisable to consider potential interactions with other transporters or kinases. If you observe unexpected phenotypes, it is recommended to perform counter-screening or consult the literature for known off-target activities of structurally similar compounds.
Troubleshooting Guide
This guide addresses specific unexpected cellular responses you might encounter when using this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected change in cell morphology (e.g., rounding, detachment) | 1. Cytotoxicity at the concentration used.2. Disruption of ion homeostasis affecting cell adhesion.3. Off-target effects on cytoskeletal proteins. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Reduce the incubation time.3. Assess cell viability using a trypan blue exclusion assay.4. Analyze the expression of cell adhesion markers. |
| Significant alteration in intracellular pH (pHi) beyond expected NHE3 inhibition | 1. Potent on-target effect leading to rapid intracellular acidification.2. Off-target effects on other pH-regulating transporters. | 1. Titrate the concentration of this compound.2. Measure pHi at multiple time points to understand the kinetics of the change.3. Use inhibitors for other major pH regulators (e.g., NHE1, V-type ATPases) to assess their contribution. |
| Changes in gene or protein expression unrelated to sodium transport | 1. Altered intracellular pH can trigger global transcriptional changes.2. Off-target effects on signaling pathways (e.g., kinase cascades). | 1. Validate changes in gene/protein expression with a secondary method (e.g., qPCR, Western blot).2. Perform a literature search on the effects of altered pHi on the observed pathways.3. Consider using a structurally different NHE3 inhibitor as a control. |
| Inconsistent results in multi-well plates (Edge Effect) | 1. Increased evaporation in the outer wells of the plate. | 1. Avoid using the outer wells of the plate for experimental samples.2. Fill the outer wells with sterile water or media to maintain humidity.3. Ensure proper sealing of the plate. |
Experimental Protocols
Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes the measurement of intracellular pH using the fluorescent indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
Materials:
-
BCECF-AM (stock solution in DMSO)
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
Nigericin (for calibration)
-
High K+ calibration buffers (pH 6.5, 7.0, 7.5, 8.0)
Procedure:
-
Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer by diluting the BCECF-AM stock solution in HBS to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Wash: Remove the loading buffer and wash the cells twice with HBS.
-
Treatment: Add HBS containing the desired concentration of this compound or vehicle control.
-
Fluorescence Measurement:
-
Measure fluorescence using a plate reader with excitation wavelengths of ~490 nm and ~440 nm, and an emission wavelength of ~535 nm.
-
The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, treat cells with high K+ calibration buffers containing 10 µM nigericin to equilibrate intracellular and extracellular pH.
-
Measure the fluorescence ratio at each pH to generate a calibration curve.
-
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired treatment duration.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Potential Cellular Effects
To aid in conceptualizing the potential downstream consequences of NHE3 inhibition, the following diagrams illustrate relevant pathways and workflows.
Caption: Potential downstream effects of NHE3 inhibition.
Caption: A logical workflow for troubleshooting unexpected results.
Disclaimer: This information is intended for research use only and is not a substitute for careful experimental design and validation. Always consult the relevant scientific literature and safety data sheets before using any chemical compound.
How to control for confounding factors when using NHE3-IN-2
Welcome to the technical support center for NHE3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when using this potent Na+/H+ exchanger-3 (NHE3) inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you control for confounding factors and ensure the robustness of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Sodium-Hydrogen Exchanger 3 (NHE3), a protein primarily located on the apical membrane of epithelial cells in the intestine and kidneys. Its chemical structure is based on a 2-guanidino-4-aryl-quinazoline scaffold. The primary mechanism of action of this compound is the inhibition of the exchange of intracellular protons (H+) for extracellular sodium ions (Na+). This leads to a decrease in sodium absorption and an increase in luminal sodium concentration, which can have various downstream physiological effects, including increased water retention in the gut.
Q2: What are the potential confounding factors I should be aware of when using this compound?
When using this compound, it is crucial to consider several potential confounding factors to ensure that the observed effects are directly attributable to NHE3 inhibition:
-
Off-Target Effects: As with any small molecule inhibitor, this compound may interact with other proteins (off-targets). The quinazoline scaffold is known to have activity against various kinases and other receptors. Without a specific selectivity profile for this compound, it is essential to empirically test for potential off-target effects in your experimental system.
-
Changes in Intracellular and Extracellular pH: By inhibiting H+ extrusion, this compound can lead to intracellular acidification and an increase in the pH of the extracellular microenvironment. These pH changes can, in turn, affect the activity of other pH-sensitive transporters and enzymes, which could be a significant confounding factor. For instance, the activity of the intestinal phosphate transporter NPT2b is known to be pH-dependent.
-
Activation of Compensatory Mechanisms: Inhibition of NHE3 can trigger compensatory changes in the expression and activity of other ion transporters and channels as the cell or organism attempts to maintain homeostasis.
-
Alterations in Gut Microbiome: In vivo studies with NHE3 inhibitors have suggested potential alterations in the gut microbiome, which could indirectly influence experimental outcomes.
Q3: How can I control for off-target effects of this compound?
Controlling for off-target effects is critical for data interpretation. Here are several strategies:
-
Use a Structurally Unrelated NHE3 Inhibitor: Employing another NHE3 inhibitor with a different chemical scaffold (e.g., tenapanor) can help confirm that the observed phenotype is due to NHE3 inhibition and not an off-target effect of the quinazoline structure of this compound.
-
NHE3 Knockout/Knockdown Models: The most definitive control is to use a system where NHE3 is genetically ablated (knockout) or its expression is reduced (knockdown). If this compound elicits the same effect in both the wild-type and the NHE3-deficient model, the effect is likely off-target.
-
Phenotypic Controls: Use well-characterized inhibitors for suspected off-target pathways (e.g., specific kinase inhibitors) to see if they replicate the effects of this compound.
-
Selectivity Profiling: For comprehensive characterization, it is advisable to perform selectivity profiling of this compound against a panel of kinases and other relevant transporters. Several commercial services offer such screening.
Commercial Services for Selectivity Profiling:
| Service Type | Providers (Examples) | Description |
| Kinase Profiling | Reaction Biology, Eurofins Discovery, Pharmaron | Screen your compound against a broad panel of kinases to identify potential off-target interactions. |
| Transporter Screening | Eurofins Discovery, Sygnature Discovery, Profacgen | Assess the activity of your compound against a panel of SLC and ABC transporters. |
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 can vary between cell types.
Quantitative Data for Common NHE3 Inhibitors (for reference):
| Compound | Target | IC50 | Cell Line/System |
| Tenapanor | Human NHE3 | ~10 nM | Human ileum and duodenum cell monolayers[1] |
| LY3304000 | Human NHE3 | 5.8 nM | Human NHE3 overexpressing cells[2][3] |
| S3226 | NHE3 | - | Used in in vivo perfusion[4] |
Possible Cause 2: Confounding effects from pH changes.
-
Solution: Monitor and control for changes in intracellular and extracellular pH. You can use pH-sensitive fluorescent dyes like BCECF-AM to measure intracellular pH. When interpreting results, consider that pH changes can influence other cellular processes.
Possible Cause 3: Off-target effects.
-
Solution: As detailed in the FAQs, use appropriate controls such as a structurally unrelated NHE3 inhibitor or an NHE3 knockdown/knockout cell line.
Problem 2: Difficulty in replicating in vivo effects.
Possible Cause 1: Poor bioavailability or rapid metabolism of this compound.
-
Solution: While many NHE3 inhibitors are designed to be gut-restricted, it is important to perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.
Possible Cause 2: Compensatory mechanisms in the whole organism.
-
Solution: Measure the expression and activity of other key ion transporters in the intestine and kidney to assess for compensatory changes. Time-course experiments can help to distinguish between acute and chronic effects.
Possible Cause 3: Influence of the gut microbiome.
-
Solution: For long-term studies, consider co-housing experimental and control animals to minimize variations in the gut microbiome. Fecal microbiota transplantation (FMT) can also be used as a control.
Experimental Protocols
Protocol 1: Measuring NHE3 Activity in Caco-2 Cells using BCECF-AM
This protocol is for assessing the inhibitory effect of this compound on NHE3 activity by measuring intracellular pH (pHi) recovery after an acid load.
Materials:
-
Caco-2 cells (grown on permeable supports to form a polarized monolayer)
-
This compound
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
NH4Cl
-
Na+-containing and Na+-free buffers
-
Fluorescence plate reader or microscope with 490 nm and 440 nm excitation and 535 nm emission capabilities.
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent and polarized monolayer is formed.
-
Dye Loading: Incubate the cells with 2-5 µM BCECF-AM in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with Na+-containing buffer to remove extracellular dye.
-
Acid Loading: Induce an acid load by perfusing the cells with a pre-pulse of 20 mM NH4Cl for 5-10 minutes, followed by a switch to a Na+-free buffer. This will cause a rapid drop in pHi.
-
pHi Recovery: Initiate pHi recovery by switching back to a Na+-containing buffer in the presence of different concentrations of this compound or vehicle control.
-
Fluorescence Measurement: Monitor the fluorescence emission at 535 nm while alternating the excitation wavelength between 490 nm and 440 nm. The ratio of the fluorescence intensities (490/440) is proportional to the pHi.
-
Data Analysis: Calculate the rate of pHi recovery (ΔpH/min) for each condition. Plot the rate of recovery against the concentration of this compound to determine the IC50.
Experimental Workflow for Measuring NHE3 Activity:
References
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Casein kinase 2 binds to the C terminus of Na+/H+ exchanger 3 (NHE3) and stimulates NHE3 basal activity by phosphorylating a separate site in NHE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling NHE3-IN-2
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling NHE3-IN-2, a Na+/H+ exchanger-3 (NHE3) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. How should I store this compound upon receipt?
This compound powder should be stored at -20°C for long-term storage.
2. How do I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent such as DMSO. For in vivo experiments, specific solvent formulations are available.[1]
3. What are the recommended storage conditions for the stock solution?
Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solution from light.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
4. What should I do if I observe precipitation in my stock solution?
If precipitation or phase separation occurs during the preparation of your solution, you can gently heat the solution and/or use sonication to aid in dissolution.[1][2]
5. How should I prepare the working solution for my experiments?
For in vivo experiments, it is highly recommended to prepare the working solution freshly on the same day of use.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | Improper storage temperature or repeated freeze-thaw cycles. | Ensure storage at the correct temperature (-80°C or -20°C) and aliquot the stock solution to minimize freeze-thaw cycles.[1] If precipitation is observed, gentle heating and/or sonication can be used to redissolve the compound.[1][2] |
| Inconsistent or no inhibitory effect in experiments | 1. Degraded inhibitor: Improper storage of the stock solution (e.g., exposure to light, prolonged storage at -20°C).2. Incorrect concentration: Errors in dilution calculations.3. Issues with the experimental system: The target protein (NHE3) may not be expressed or active in your specific cell line or animal model. | 1. Prepare a fresh stock solution: Use a fresh vial of this compound and follow the recommended storage guidelines strictly.[1]2. Verify calculations: Double-check all dilution calculations. Use a molarity calculator if needed.[1]3. Validate your experimental system: Confirm the expression and activity of NHE3 in your model system using appropriate controls and assays. |
| Unexpected off-target effects | 1. High concentration of the inhibitor: Using a concentration that is too high can lead to non-specific effects.2. Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound that inhibits NHE3 activity without causing significant off-target effects.2. Include a vehicle control: Always include a control group that is treated with the same concentration of the solvent used to dissolve this compound to account for any solvent-related effects. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month (protect from light) | [1] |
| Solubility in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 0.33 mg/mL (1.11 mM) | [1] |
| Solubility in 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 0.33 mg/mL (1.11 mM) | [1] |
Experimental Protocols & Signaling Pathways
NHE3 Inhibition Experimental Workflow
The following diagram illustrates a general workflow for an experiment involving the inhibition of NHE3 with this compound. This workflow includes key steps from preparation to data analysis.
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of NHE3 Inhibitors: Tenapanor and NHE3-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two inhibitors of the sodium-hydrogen exchanger isoform 3 (NHE3): Tenapanor and NHE3-IN-2. While extensive data is available for Tenapanor, a first-in-class, FDA-approved NHE3 inhibitor, publicly accessible in vitro efficacy data for this compound is limited. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Quantitative Efficacy Data
The following table summarizes the in vitro inhibitory potency of Tenapanor against NHE3. At the time of this publication, specific in vitro efficacy data, such as IC50 values, for this compound (6-Chloro-4-phenyl-2-quinazolinyl-guanidine) were not publicly available.
| Inhibitor | Target | Cell Line/System | Assay Type | IC50 | Citation |
| Tenapanor | Human NHE3 | Human ileum cell monolayers | Intracellular pH (pHi) recovery after acid loading | 13 nM | [1] |
| Human NHE3 | Human duodenum cell monolayers | Intracellular pH (pHi) recovery after acid loading | 9 nM | [1] | |
| Human NHE3 | Human ileum monolayers | Apical acid secretion (BCECF-AM) | 2 nM | [1] | |
| Mouse NHE3 | Mouse ileum monolayers | Apical acid secretion (BCECF-AM) | 6 nM | [1] | |
| Rat NHE3 | - | - | 7.9 nM | [2] | |
| Human NHE3 | - | Cell-based assays | Low nanomolar range | [2] |
Signaling Pathway of NHE3 Inhibition by Tenapanor
Tenapanor directly inhibits the NHE3 transporter located on the apical membrane of intestinal epithelial cells. This inhibition blocks the exchange of intracellular protons (H+) for extracellular sodium ions (Na+). The primary downstream effects of this action are a decrease in intracellular pH and a reduction in sodium absorption from the intestinal lumen. This leads to increased water retention in the gut, among other physiological effects.
References
A Comparative Analysis of Leading NHE3 Inhibitors: Tenapanor vs. SAR218034
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Sodium-Hydrogen Exchanger 3 (NHE3) inhibitors: Tenapanor and SAR218034. This analysis is based on available preclinical and clinical data, focusing on their mechanism of action, potency, and experimental validation.
The Sodium-Hydrogen Exchanger 3 (NHE3) is a key transporter protein primarily located in the apical membrane of intestinal and renal epithelial cells. It plays a crucial role in sodium and fluid absorption. Inhibition of NHE3 is a promising therapeutic strategy for managing diseases characterized by fluid and sodium imbalance, such as hyperphosphatemia in chronic kidney disease (CKD) and irritable bowel syndrome with constipation (IBS-C). This guide will delve into a comparative analysis of Tenapanor and SAR218034, two of the most studied NHE3 inhibitors.
Mechanism of Action of NHE3 Inhibitors
NHE3 inhibitors act by binding to the NHE3 protein, thereby blocking its primary function of exchanging intracellular protons (H+) for extracellular sodium ions (Na+). This inhibition leads to a decrease in sodium absorption from the intestinal lumen, resulting in increased luminal sodium and water content. This localized action in the gut makes NHE3 inhibitors an attractive therapeutic class with minimal systemic side effects.
dot
Caption: Mechanism of NHE3 Inhibition.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of Tenapanor and SAR218034 against NHE3 has been quantified using in vitro assays, typically by measuring the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Inhibitor | Target | Species | IC50 (nM) | Reference |
| Tenapanor | NHE3 | Human | 5 | [1] |
| NHE3 | Rat | 10 | [1] | |
| NHE3 (ileum) | Human | 13 | [2] | |
| NHE3 (duodenum) | Human | 9 | [2] | |
| SAR218034 | NHE3 | Human | 12 | [3] |
| NHE3 | Rat | 22 | [3] |
Preclinical Efficacy: In Vivo Data
Preclinical studies in animal models are crucial for evaluating the physiological effects of NHE3 inhibitors. Key parameters measured include changes in fecal and urinary sodium and phosphate excretion.
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| Tenapanor | Rat | 0.15, 0.5 mg/kg (p.o.) | Reduced passive paracellular phosphate absorption. | [4] |
| Rat | 0.15 mg/kg (p.o., twice daily for 11 days) | Increased reduction in urinary phosphorus excretion. | [1] | |
| SAR218034 | Spontaneously Hypertensive Rats | 1 mg/kg/day in chow | Increased fecal sodium excretion, reduced urinary sodium excretion, and lowered systolic blood pressure. | [5][6] |
Experimental Protocols
Standardized experimental protocols are essential for the consistent and reliable evaluation of NHE3 inhibitors. Below are outlines of common in vitro and in vivo methods.
In Vitro NHE3 Inhibition Assay
This assay measures the ability of a compound to inhibit NHE3-mediated sodium-hydrogen exchange in a cell-based system.
dot
Caption: In Vitro Assay Workflow.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the target NHE3 (e.g., human or rat) are cultured to confluence on permeable supports. Caco-2bbe or opossum kidney (OK) cells are commonly used.[7]
-
Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).[7]
-
Acidification: Intracellular pH is lowered by exposing the cells to a weak acid or using the ammonium prepulse technique.
-
Inhibitor Application: The test compound (e.g., Tenapanor, SAR218034) is added at various concentrations.
-
pH Recovery: Na+-dependent pH recovery is initiated by reintroducing a sodium-containing buffer.
-
Measurement: The rate of change in intracellular pH is monitored using a fluorescence plate reader.
-
Data Analysis: The initial rates of pH recovery are plotted against the inhibitor concentrations to determine the IC50 value.[8]
In Vivo Evaluation of NHE3 Inhibition
Animal models are used to assess the physiological consequences of NHE3 inhibition, primarily by measuring changes in electrolyte excretion.
dot
Caption: In Vivo Evaluation Workflow.
Detailed Methodology:
-
Animal Models: Spontaneously hypertensive rats or normal rats are often used.[5][6]
-
Dosing: The NHE3 inhibitor is administered orally, typically mixed with chow or via gavage.
-
Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 hours).
-
Analysis: The concentrations of sodium and phosphate in the collected urine and feces are determined using standard analytical methods such as ion chromatography.
-
Evaluation: The changes in the amount of excreted sodium and phosphate in the treated group are compared to a control group that received a vehicle to assess the in vivo efficacy of the inhibitor.[9]
Conclusion
Both Tenapanor and SAR218034 are potent and selective inhibitors of the NHE3 transporter. Based on the available IC50 data, Tenapanor appears to be slightly more potent in inhibiting human NHE3 compared to SAR218034. Preclinical studies have demonstrated that both compounds effectively reduce intestinal sodium absorption, leading to increased fecal sodium and water content. This mechanism of action has shown therapeutic potential in preclinical models of hypertension and is the basis for the clinical development of Tenapanor for IBS-C and hyperphosphatemia. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel NHE3 inhibitors. As research in this area progresses, a deeper understanding of the subtle differences in the pharmacological profiles of these inhibitors will be crucial for optimizing their therapeutic applications.
References
- 1. Tenapanor HCl | sodium-proton (Na(+)/H(+)) exchanger NHE3 | CAS 1234365-97-9 | AZD-1722; AZD1722; RDX-5791; RDX 5791; Ibsrela | irritable bowel syndrome with constipation (IBS-C) | InvivoChem [invivochem.com]
- 2. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAR-218034 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. New Insights into The Critical Importance of Intratubular Na+/H+ Exchanger 3 and Its Potential Therapeutic Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metformin Inhibits Na+/H+ Exchanger NHE3 Resulting in Intestinal Water Loss [frontiersin.org]
- 8. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models | PLOS One [journals.plos.org]
Validating the selectivity of NHE3-IN-2 for NHE3 over other NHE isoforms
For Researchers, Scientists, and Drug Development Professionals
The sodium-hydrogen exchanger isoform 3 (NHE3) is a critical transporter for sodium absorption in the intestine and kidneys.[1] Its role in regulating sodium and fluid balance has made it a key target for therapeutic intervention in conditions such as hypertension, constipation-predominant irritable bowel syndrome (IBS-C), and hyperphosphatemia.[2][3] Developing inhibitors with high selectivity for NHE3 over other NHE isoforms is crucial to minimize off-target effects, as other isoforms like the ubiquitous NHE1 play vital roles in cellular pH and volume regulation.[1] This guide provides a comparative overview of the selectivity of a representative NHE3 inhibitor, SAR218034, supported by experimental data and detailed methodologies. While the specific compound "NHE3-IN-2" did not yield public data, SAR218034 serves as an excellent exemplar of a highly selective, non-absorbable NHE3 inhibitor.[4]
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory activity of SAR218034 against various human and rat NHE isoforms, demonstrating its high selectivity for NHE3.
| Inhibitor | Target Isoform | Species | IC50 Value | Selectivity vs. NHE1 | Selectivity vs. NHE5 | Reference |
| SAR218034 | NHE3 | Human | 12 nM | >1000-fold | >80-fold | [5] |
| SAR218034 | NHE3 | Rat | 22 nM | >560-fold | >44-fold | [5] |
| SAR218034 | NHE1 | Human | 12.4 µM | - | - | [5] |
| SAR218034 | NHE5 | Human | 0.97 µM | - | - | [5] |
Note: A higher IC50 value indicates lower potency. The selectivity is calculated by dividing the IC50 for the off-target isoform by the IC50 for the target isoform (NHE3).
Experimental Protocols
The determination of inhibitor selectivity against different NHE isoforms relies on robust in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.
Intracellular pH (pHi) Recovery Assay (Fluorometric Method)
This cell-based assay is a widely used method to assess the activity of NHE isoforms by measuring their ability to recover from an acid load.
Objective: To determine the concentration-dependent inhibition of specific NHE isoform activity by a test compound.
Materials:
-
PS120 fibroblast cell lines, each stably transfected to express a single human NHE isoform (e.g., NHE1, NHE2, NHE3). These cells are deficient in endogenous NHE activity.
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), a pH-sensitive fluorescent dye.
-
Ammonium chloride (NH4Cl) for acid loading.
-
Sodium-containing and sodium-free buffer solutions.
-
Test inhibitor (e.g., SAR218034) at various concentrations.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture: Culture the specific NHE isoform-expressing PS120 cells to confluency in appropriate multi-well plates.
-
Dye Loading: Incubate the cells with BCECF-AM to allow the dye to enter the cells and be cleaved into its fluorescent, pH-sensitive form.
-
Acid Loading: Induce intracellular acidification by exposing the cells to a buffer containing NH4Cl, followed by a rapid switch to a sodium-free buffer. This creates an outward-directed proton gradient.
-
pHi Recovery: Initiate pHi recovery by adding a sodium-containing buffer. The expressed NHE isoform will transport extracellular sodium into the cell in exchange for intracellular protons, leading to an increase in pHi.
-
Inhibitor Treatment: To test the inhibitor, add it at various concentrations to the sodium-containing recovery buffer.
-
Data Acquisition: Monitor the fluorescence of BCECF at dual excitation wavelengths and a single emission wavelength. The ratio of the fluorescence intensities is proportional to the intracellular pH.
-
Data Analysis: Calculate the initial rate of pHi recovery. Plot the rate of recovery against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the NHE activity.
22Na+ Influx Assay
This radioisotope-based assay directly measures the influx of sodium into the cells, providing a direct measure of NHE activity.
Objective: To quantify the rate of sodium influx mediated by a specific NHE isoform and its inhibition by a test compound.
Materials:
-
NHE isoform-expressing cells cultured in multi-well plates.
-
Acid-loading buffer (sodium-free, low pH).
-
Uptake buffer containing 22NaCl (radioactive sodium), with or without the test inhibitor.
-
Ice-cold, sodium-free wash buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Preparation: Grow cells to confluency and wash with a sodium-free buffer.
-
Acid Loading: Expose cells to an acid-loading buffer to stimulate NHE activity.
-
22Na+ Uptake: Remove the acid-loading buffer and add the uptake buffer containing 22NaCl and the desired concentration of the inhibitor. Allow the uptake to proceed for a defined period.
-
Termination of Uptake: Stop the influx by rapidly washing the cells with ice-cold wash buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of 22Na+ influx. Compare the influx in the presence of the inhibitor to the control (no inhibitor) to determine the percent inhibition and subsequently the IC50 value.
Visualizing NHE3 Regulation and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways that regulate NHE3 activity and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Simplified signaling pathway for NHE3 regulation.
Caption: Workflow for determining NHE inhibitor selectivity.
Conclusion
The validation of selectivity is a cornerstone in the development of targeted therapeutics. As demonstrated with SAR218034, a highly selective NHE3 inhibitor can be identified through rigorous in vitro screening against a panel of NHE isoforms.[4][5] The experimental protocols outlined provide a framework for researchers to conduct their own comparative studies. The high selectivity of compounds like SAR218034 and tenapanor for NHE3 minimizes the potential for off-target effects and underscores their therapeutic promise in managing diseases related to sodium and fluid imbalance.[2][4]
References
- 1. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectivity and safety profile of tenapanor, a sodium-hydrogen exchanger isoform 3 inhibitor, as an innovative treatment for hyperphosphatemia in chronic kidney disease: A systematic review of clinical studies | Nefrología [revistanefrologia.com]
- 3. revistanefrologia.com [revistanefrologia.com]
- 4. Inhibition of sodium-proton-exchanger subtype 3-mediated sodium absorption in the gut: A new antihypertensive concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Cross-validation of NHE3-IN-2's inhibitory activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of various compounds targeting the Sodium-Hydrogen Exchanger 3 (NHE3), a key protein in sodium and fluid balance.[1] Due to the limited public information on a specific compound designated "NHE3-IN-2," this document focuses on a selection of well-characterized NHE3 inhibitors and their performance across different epithelial cell lines. The data and protocols presented herein serve as a valuable resource for cross-validating and contextualizing the efficacy of novel NHE3 inhibitors.
NHE3 is predominantly expressed in the apical membrane of epithelial cells in the small intestine, colon, and renal proximal tubules, where it plays a crucial role in Na+ and water absorption.[1][2] Its inhibition is a therapeutic strategy for conditions like hypertension, heart failure, and chronic kidney disease.[1][3]
Comparative Inhibitory Activity of NHE3 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various NHE3 inhibitors in commonly used cell lines for NHE3 research. These values are critical for assessing the potency and selectivity of these compounds.
| Compound | Cell Line | Assay Principle | IC50 | Reference |
| Tenapanor | Human Ileum Monolayers | Apical acid secretion (BCECF-AM) | 2 nM | [4] |
| Mouse Ileum Monolayers | Apical acid secretion (BCECF-AM) | 6 nM | [4] | |
| LY3304000 | Human NHE3-overexpressing NHD C8 cells | Intracellular pH change (BCECF-AM) | 0.152 nM - 1 µM range | [5] |
| S3226 | HEK-293 cells (transfected) | Intracellular pH recovery | Not specified | [6] |
| HK-2 cells | Intracellular pH recovery | 100 nM (used for inhibition) | [7] | |
| NTX792 | Not specified | Not specified | pIC50: 8.4 | [8] |
| NTX3572 | Not specified | Not specified | pIC50: 8.1 | [8] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
Accurate assessment of NHE3 inhibitory activity relies on robust experimental protocols. Below are detailed methodologies for commonly employed assays.
Measurement of NHE3 Activity using pH-sensitive Dyes (e.g., BCECF-AM)
This method is widely used to measure the rate of intracellular pH (pHi) recovery following an acid load, which is mediated by NHE3 activity.
Cell Preparation:
-
Seed cells, such as Caco-2, HEK-293, or HK-2, onto 96-well poly-D-lysine plates and culture until they reach the desired confluency. For Caco-2 cells, NHE3 expression is often optimal at post-confluent day 7.[9][10]
-
Incubate the cells at 37°C in a 5% CO2 environment.[5]
Assay Procedure:
-
Load the cells with a pH-sensitive fluorescent dye, such as 2',7'-Bis-(2-carboxyethyl)-5(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), according to the manufacturer's instructions.[4][5]
-
Induce intracellular acidification by exposing the cells to an ammonium chloride (NH4Cl) solution (e.g., 20 mM for 5 minutes), followed by its removal.[7]
-
Initiate pHi recovery by adding a sodium-containing buffer.[11]
-
Monitor the change in fluorescence intensity over time using a fluorescence plate reader. The ratio of emissions at two different excitation wavelengths for BCECF is used to determine the pHi.
-
To specifically measure NHE3 activity, other NHE isoforms (like NHE1 and NHE2) can be inhibited using specific concentrations of inhibitors like ethylisopropylamiloride (EIPA).[9]
-
For inhibitor studies, pre-incubate the cells with the test compound (e.g., this compound or other inhibitors) for a specified period before initiating pHi recovery.
-
The rate of pHi recovery (ΔpHi/dt) is calculated and compared between control and inhibitor-treated cells to determine the percent inhibition and subsequently the IC50 value.[7]
Measurement of 22Na+ Uptake
This assay directly measures the influx of sodium ions into the cells, providing a direct assessment of NHE activity.
Cell Preparation:
-
Culture cells to confluency in appropriate multi-well plates.
Assay Procedure:
-
Induce an acid load in the cells as described in the pH-based assay.
-
Initiate sodium uptake by adding a buffer containing radioactive 22Na+.
-
After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
To determine NHE3-specific uptake, perform the assay in the presence and absence of a specific NHE3 inhibitor (e.g., S3226).[12] The difference in 22Na+ uptake represents the NHE3-mediated transport.
-
For test compounds, incubate the cells with the inhibitor prior to the addition of the 22Na+ containing buffer.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the biological context of NHE3 inhibition, the following diagrams are provided.
References
- 1. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ishen365.com [ishen365.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an endogenous epithelial Na(+)/H(+) exchanger (NHE3) in three clones of caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of autoinhibition of the human NHE3-CHP1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coordinated epithelial NHE3 inhibition and barrier dysfunction are required for TNF-mediated diarrhea in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NHE3 Inhibitors in Renal Physiology: S3226 vs. Tenapanor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key inhibitors of the sodium-hydrogen exchanger 3 (NHE3), S3226 and tenapanor, with a focus on their application in renal physiology studies. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
The sodium-hydrogen exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a critical transporter in the apical membrane of renal proximal tubule cells and intestinal epithelial cells.[1][2] In the kidney, NHE3 is responsible for the reabsorption of approximately 50-60% of the filtered sodium and bicarbonate, playing a pivotal role in maintaining sodium balance, blood pressure homeostasis, and acid-base equilibrium.[1][3] Given its central role, NHE3 has become a significant target for therapeutic intervention in conditions such as hypertension, heart failure, and chronic kidney disease. This guide focuses on a comparative analysis of two prominent NHE3 inhibitors: S3226, a widely used tool compound in preclinical renal physiology research, and tenapanor, a clinically approved drug primarily targeting intestinal NHE3.
While information on a compound referred to as "NHE3-IN-2" is scarce in peer-reviewed literature, preventing a direct comparison, this guide will focus on S3226 and the clinically relevant inhibitor, tenapanor.
Quantitative Performance and Selectivity
The efficacy and selectivity of NHE3 inhibitors are paramount for their utility in research and clinical settings. The following table summarizes the available quantitative data for S3226 and tenapanor.
| Parameter | S3226 | Tenapanor | References |
| Target | Sodium-Hydrogen Exchanger 3 (NHE3) | Sodium-Hydrogen Exchanger 3 (NHE3) | [4][5] |
| Chemical Name | 3-[2-(3-guanidino-2-methyl-3-oxo-propenyl)-5-methyl-phenyl]-N-isopropylidene-2-methyl-acrylamide dihydrochloride | [[(1R,2R,4S,5S,7S,8R,9R,11R)-4,9-bis(4-aminobutyl)-2,7,11-tris(aminomethyl)-3,8,10,12-tetraoxo-1,6-diazatricyclo[6.4.0.0²,⁶]dodecan-5-yl]methyl]phosphonic acid | [4] |
| IC₅₀ (NHE3) | ~0.02 µM (human) | ~1.3 - 13 nM (human, depending on assay) | [2][4][6] |
| IC₅₀ (NHE1) | ~3.6 µM (human) | >10,000 nM | [4] |
| IC₅₀ (NHE2) | ~80 µM (rabbit) | >10,000 nM | [4] |
| Primary Site of Action | Kidney (when administered systemically) | Gastrointestinal Tract (minimally absorbed) | [5] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are studied, it is crucial to visualize the relevant biological pathways and experimental procedures.
Caption: Simplified signaling pathways regulating NHE3 activity in the renal proximal tubule.
Caption: Experimental workflow for in vivo renal micropuncture to assess NHE3 inhibitor effects.
Head-to-Head Comparison in Renal Physiology
S3226: A Tool for Direct Renal Investigation
S3226 is a potent and selective NHE3 inhibitor that has been instrumental in elucidating the role of NHE3 in renal physiology. Due to its systemic absorption, it can directly target renal NHE3 following intravenous or intraperitoneal administration.
-
Mechanism of Action in the Kidney: In the proximal convoluted tubule, intratubular application of S3226 leads to a dose-dependent inhibition of fluid and sodium reabsorption.[7] Studies have shown a maximum inhibition of approximately 30% for both fluid and Na⁺ reabsorption, with an IC₅₀ of 4-5 µM in rat micropuncture experiments.[7]
-
Localization of Effect: Micropuncture studies have demonstrated that the inhibitory effect of S3226 is localized to the proximal convoluted tubule. No significant effect on fluid or sodium reabsorption was observed in the loop of Henle.[7] This suggests that under normal physiological conditions, NHE3's primary role in net sodium transport is in the earlier segments of the nephron.
-
Tubuloglomerular Feedback: S3226 has been shown to not alter the tubuloglomerular feedback response, indicating that NHE3 does not play a significant role in macula densa sensing of luminal fluid composition.[7]
Tenapanor: An Intestinally Focused Inhibitor with Indirect Renal Effects
Tenapanor is a first-in-class, minimally absorbed NHE3 inhibitor approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and for the control of serum phosphorus in adults with chronic kidney disease (CKD) on dialysis.[8][9][10] Its primary site of action is the gastrointestinal tract.
-
Mechanism of Action: By inhibiting NHE3 in the gut, tenapanor reduces sodium absorption from the intestines, leading to increased water content in the stool.[5][9] This reduction in intestinal sodium uptake can indirectly affect renal physiology by lowering the overall sodium load presented to the kidneys.
-
Renal Effects: Clinical studies in healthy volunteers and patients with CKD have shown that tenapanor treatment leads to a decrease in urinary sodium excretion.[8] This is a compensatory renal response to the reduced intestinal sodium absorption, rather than a direct inhibition of renal NHE3. The minimal systemic absorption of tenapanor prevents it from reaching concentrations in the renal tubules that would be sufficient to directly inhibit NHE3.[9]
-
Phosphate Regulation: A key therapeutic effect of tenapanor in CKD patients is the reduction of intestinal phosphate absorption.[6][8] This is thought to occur through a secondary mechanism involving changes in paracellular permeability.
Experimental Protocols
In Vivo Renal Micropuncture for S3226
This protocol is adapted from studies investigating the direct renal effects of S3226.[11][12][13]
-
Animal Preparation:
-
Anesthetize a rat (e.g., with Inactin, 100 mg/kg ip).
-
Perform a tracheostomy to ensure a clear airway.
-
Catheterize the jugular vein for infusions and the carotid artery for blood pressure monitoring and blood sampling. Catheterize the bladder for urine collection.
-
Exteriorize the left kidney through a flank incision and place it in a temperature-controlled Lucite cup, bathed in mineral oil to prevent drying.
-
-
Identification of Tubules:
-
Inject a small bolus of Lissamine green dye into the jugular vein to identify late proximal and early distal tubules on the kidney surface.
-
-
Split-Droplet Microperfusion:
-
Use a double-barreled micropipette to puncture a proximal tubule.
-
Inject a small droplet of Sudan black-stained mineral oil to block the tubule.
-
Inject the perfusion fluid (containing radioactive tracers like ³H-inulin for volume marker and ²²Na for sodium transport) between the oil blocks. The perfusate will either be a control solution or contain varying concentrations of S3226.
-
After a set time (e.g., 3 minutes), collect the entire fluid sample.
-
-
Sample Analysis:
-
Measure the volume of the collected fluid.
-
Determine the concentration of ³H-inulin and ²²Na using liquid scintillation counting.
-
Calculate the net rates of fluid (Jv) and sodium (JNa) reabsorption.
-
In Vitro NHE3 Activity Assay (for both inhibitors)
This protocol is a general method for assessing NHE3 inhibition in a cell-based assay.
-
Cell Culture:
-
Use a cell line that stably expresses the NHE3 transporter, such as PS120 fibroblasts or opossum kidney (OK) cells, which have low endogenous NHE activity.
-
Grow cells to confluence on glass coverslips.
-
-
Intracellular pH Measurement:
-
Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
-
Acid Loading and NHE3 Activity Measurement:
-
Induce an intracellular acid load using the ammonium prepulse technique (exposure to NH₄Cl followed by its removal).
-
Initiate Na⁺-dependent pH recovery by reintroducing a Na⁺-containing solution. The initial rate of this pH recovery is a measure of NHE3 activity.
-
Perform the pH recovery in the presence of various concentrations of the inhibitor (S3226 or tenapanor) to determine the IC₅₀.
-
Conclusion
S3226 and tenapanor are both potent NHE3 inhibitors, but their physicochemical properties and resulting pharmacokinetic profiles dictate their primary applications in renal physiology research. S3226, being systemically available, is an invaluable tool for directly probing the function and regulation of NHE3 within the kidney using techniques like micropuncture. Its use has been fundamental in defining the specific role of NHE3 in proximal tubule sodium reabsorption.
In contrast, tenapanor's minimal systemic absorption makes it an ideal agent for studying the physiological consequences of intestinal NHE3 inhibition and the subsequent renal adaptations. Its clinical approval highlights the therapeutic potential of targeting intestinal sodium transport. While it does not directly inhibit renal NHE3, its effects on overall sodium and phosphate balance have significant implications for patients with renal disease.
The choice between these inhibitors, therefore, depends on the specific research question. For direct investigation of renal NHE3 function, S3226 is the appropriate choice. For studying the interplay between intestinal and renal sodium handling and the systemic effects of inhibiting gut sodium absorption, tenapanor is the more relevant compound. Future research may involve the development of kidney-specific NHE3 inhibitors that could offer therapeutic benefits without the gastrointestinal side effects associated with intestinal inhibition.
References
- 1. Frontiers | The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension [frontiersin.org]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. S3226, a novel inhibitor of Na+/H+ exchanger subtype 3 in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micropuncture of the kidney: a primer on techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Micropuncturing the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
Is 6-Chloro-4-phenyl-2-quinazolinyl-guanidine more potent than other NHE3 inhibitors?
An objective comparison of the potency of known NHE3 inhibitors, including Tenapanor, LY3304000, and SAR218034, is presented below. This guide provides a quantitative analysis of their inhibitory activities, detailed experimental methodologies, and a visual representation of the experimental workflow.
While the specific compound "6-Chloro-4-phenyl-2-quinazolinyl-guanidine" was the focus of the initial inquiry, a comprehensive search of available scientific literature and chemical databases did not yield any information on its activity as a Sodium-Hydrogen Exchanger 3 (NHE3) inhibitor. Therefore, this guide focuses on a comparative analysis of well-characterized NHE3 inhibitors for which experimental data is publicly available.
Potency Comparison of NHE3 Inhibitors
The potency of a drug is a measure of the concentration required to produce an effect of a given intensity. For enzyme inhibitors, this is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the in vitro potency of three known NHE3 inhibitors: Tenapanor, LY3304000, and SAR218034.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Tenapanor | Human NHE3 | 5 - 13 | Opossum Kidney (OK) cells, Human ileum and duodenum cell monolayers | [1][2][3] |
| Rat NHE3 | 10 | Opossum Kidney (OK) cells | [1] | |
| LY3304000 | Human NHE3 | 5.8 | NHE deficient Dede cells overexpressing human NHE3 | [4] |
| SAR218034 | Human NHE3 | 12 | Not Specified | [5] |
| Rat NHE3 | 22 | Not Specified | [5] |
Experimental Protocols for Assessing NHE3 Inhibition
The determination of NHE3 inhibitory potency typically involves cell-based assays that measure the exchanger's activity. A widely used method is the measurement of intracellular pH (pHi) recovery following an acid load in cells that express NHE3.
Principle:
NHE3 is a transmembrane protein that exchanges extracellular sodium ions (Na+) for intracellular protons (H+). This activity helps to regulate intracellular pH. In an experimental setting, cells are first loaded with an acid, causing a drop in their intracellular pH. The rate at which the cells recover from this acid load by extruding H+ is a direct measure of NHE3 activity. The presence of an NHE3 inhibitor will slow down this recovery rate in a concentration-dependent manner.
Key Steps:
-
Cell Culture: A suitable cell line, such as opossum kidney (OK) cells or a cell line engineered to overexpress human NHE3, is cultured to form a confluent monolayer.[6]
-
Fluorescent Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM).[7] This dye exhibits a pH-dependent fluorescence, allowing for real-time monitoring of intracellular pH.
-
Acid Loading: The cells are subjected to an acid load, typically by a brief exposure to an ammonium chloride (NH4Cl) solution followed by its removal. This causes a rapid influx of H+ and a decrease in intracellular pH.[8]
-
Inhibitor Application: The NHE3 inhibitor being tested is added to the cells at various concentrations. A vehicle control (e.g., DMSO) is also included.[4]
-
pH Recovery Monitoring: The recovery of intracellular pH is monitored over time by measuring the fluorescence of the pH-sensitive dye.[6]
-
Data Analysis: The initial rate of pH recovery is calculated for each inhibitor concentration. These rates are then used to generate a dose-response curve, from which the IC50 value can be determined using a four-parameter logistic model.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the cell-based NHE3 inhibition assay.
Workflow for determining NHE3 inhibitor potency.
Mechanism of Action of NHE3 Inhibitors
The primary mechanism of action for NHE3 inhibitors is the direct blockade of the sodium-hydrogen exchanger 3 protein located on the apical membrane of epithelial cells, primarily in the intestines and kidneys.[9] By inhibiting NHE3, these compounds reduce the absorption of sodium from the intestinal lumen. This leads to an increase in the amount of sodium and water retained in the gut, which can soften stool and increase bowel movement frequency.[2] This mechanism is the basis for the therapeutic use of NHE3 inhibitors in conditions such as irritable bowel syndrome with constipation (IBS-C).[10]
The signaling pathway affected by NHE3 inhibition is localized to the transport of ions across the cell membrane. The following diagram illustrates this process.
Mechanism of NHE3 inhibition in an intestinal epithelial cell.
References
- 1. Tenapanor HCl | sodium-proton (Na(+)/H(+)) exchanger NHE3 | CAS 1234365-97-9 | AZD-1722; AZD1722; RDX-5791; RDX 5791; Ibsrela | irritable bowel syndrome with constipation (IBS-C) | InvivoChem [invivochem.com]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Physiologically Based Biopharmaceutics Model (PBBM) of Minimally Absorbed Locally Acting Drugs in the Gastrointestinal Tract—Case Study: Tenapanor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NHE3 inhibitor tenapanor maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of NHE3 Inhibitors Using Knockout Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for assessing the specificity of NHE3 inhibitors, using a hypothetical inhibitor, NHE3-IN-2, as an example. The methodologies and data presentation can be adapted for other specific inhibitors. The sodium-hydrogen exchanger isoform 3 (NHE3) is a key transporter in the intestine and kidneys, responsible for the majority of sodium absorption.[1][2] Its inhibition has therapeutic potential for conditions like hyperphosphatemia and constipation-predominant irritable bowel syndrome (IBS-C).[3][4] Therefore, ensuring the specificity of NHE3 inhibitors is crucial to minimize off-target effects.
Comparative Analysis of NHE3 Inhibition
To determine the specificity of an NHE3 inhibitor, its activity must be compared between wild-type (WT) cells expressing NHE3 and knockout (KO) cell lines lacking the NHE3 protein. The ideal inhibitor should demonstrate significant activity in WT cells with minimal to no effect in KO cells.
Table 1: Hypothetical IC50 Data for this compound and Comparative Inhibitors
| Inhibitor | Cell Line | Target | IC50 (nM) |
| This compound | Wild-Type (e.g., Caco-2) | NHE3 | 15 |
| This compound | NHE3 Knockout (e.g., NHE3-/- PS120) | Off-Target | >10,000 |
| Tenapanor | Wild-Type (Human Ileum Enteroids) | NHE3 | 13[3] |
| S3226 | Wild-Type (PS120 expressing NHE3) | NHE3 | 5900[5] |
Note: Data for this compound is hypothetical. Data for Tenapanor and S3226 are from published studies for comparative purposes.
Experimental Workflow for Specificity Assessment
The following diagram outlines the key steps in assessing the specificity of an NHE3 inhibitor using knockout cell lines.
Caption: Experimental workflow for assessing NHE3 inhibitor specificity.
Signaling Pathway of NHE3 and Inhibition
NHE3 activity is regulated by various signaling pathways. The diagram below illustrates the basic mechanism of NHE3 and its inhibition.
Caption: NHE3-mediated ion exchange and its inhibition.
Experimental Protocols
Cell Culture
-
Wild-Type Cells: Caco-2bbe cells, a human colon adenocarcinoma cell line that endogenously expresses NHE3, can be used. They should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
NHE3 Knockout Cells: PS120 fibroblasts, which lack endogenous NHE activity, can be stably transfected to express NHE3 (wild-type) or used as a knockout control.[5] They are typically cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. For stable cell lines, a selection antibiotic such as G418 is included.
NHE3 Activity Assay (Intracellular pH Measurement)
This assay measures the rate of intracellular pH (pHi) recovery following an acid load, which is dependent on NHE3 activity.
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Ammonium chloride (NH4Cl) prepulse solution (e.g., 20 mM NH4Cl in a sodium-free solution)
-
Sodium-containing and sodium-free buffer solutions
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips or in 96-well plates and grow to confluence.
-
Dye Loading: Incubate cells with BCECF-AM (e.g., 5 µM) for 30-60 minutes at 37°C.
-
Acid Loading: Induce an acid load by a prepulse with the NH4Cl solution for 5-10 minutes, followed by washing with a sodium-free solution.
-
Inhibitor Treatment: Add the NHE3 inhibitor (e.g., this compound) at various concentrations to the sodium-containing buffer.
-
pH Recovery: Initiate pHi recovery by switching to the sodium-containing buffer (with or without the inhibitor).
-
Fluorescence Measurement: Monitor the fluorescence ratio of BCECF at excitation wavelengths of ~490 nm and ~440 nm, with emission at ~535 nm.
-
Data Analysis: Calculate the initial rate of pHi recovery (ΔpH/min). Plot the rates against the inhibitor concentration to determine the IC50 value.
Western Blotting for NHE3 Expression
This is to confirm the presence of NHE3 in wild-type cells and its absence in knockout cells.
Procedure:
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for NHE3.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A loading control like β-actin should be used to ensure equal protein loading.[6]
By following these protocols, researchers can robustly assess the specificity of novel NHE3 inhibitors, ensuring that their therapeutic effects are on-target. The use of knockout cell lines is an indispensable tool in this validation process.
References
- 1. NHE3 regulatory complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NHE3 regulatory complexes [ouci.dntb.gov.ua]
- 3. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. physoc.org [physoc.org]
- 6. Differential Regulation of NHE3 Expression in Type 1 and Type 2 Diabetic Intestine: Impaired Endosomal Regulation of NHE3 Expression in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on NHE3 Inhibition: A Comparative Guide
This guide provides a comparative analysis of published findings on the inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3), a critical transporter in the kidneys and intestines responsible for sodium and fluid balance.[1] While direct data for "NHE3-IN-2" is not prevalent in the reviewed literature, this document focuses on two well-characterized NHE3 inhibitors, LY3304000 and Tenapanor , to provide a framework for evaluating and potentially replicating published findings in the field. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of NHE3 Inhibitors
The in vitro potency of NHE3 inhibitors is a key parameter for comparing their efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound | Assay System | IC50 (nM) | Reference |
| LY3304000 | Human NHE3 overexpressing cells | 5.76 | [2] |
| Tenapanor | Human ileum cell monolayer cultures | 13 | [3] |
| Tenapanor | Human duodenum cell monolayer cultures | 9 | [3] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental systems and conditions.
Experimental Protocols for Assessing NHE3 Inhibition
Accurate replication of published findings requires detailed and consistent experimental protocols. Below are methodologies for key experiments used to characterize NHE3 inhibitors.
In Vitro NHE3 Activity Assay
This assay measures the ability of a compound to inhibit NHE3-mediated ion exchange in a cellular context.
Principle: The assay is based on the exchange of extracellular sodium for intracellular hydrogen by NHE3 after inducing an intracellular acid load. The resulting change in intracellular pH (pHi) is monitored using a pH-sensitive fluorescent dye, such as BCECF-AM.[2]
General Protocol:
-
Cell Culture: Utilize a cell line that overexpresses the target NHE3, such as NHE3 overexpressing NHD C8 cells.[2] Culture the cells in an appropriate medium and seed them into 96-well poly-D-lysine plates.[2]
-
Acid Loading: Induce an intracellular acid load. This can be achieved by incubating the cells in a solution containing ammonium chloride (e.g., 130 mM NH4Cl).[4]
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye, like 5 µM BCECF-AM, for approximately 60 minutes at room temperature.[4]
-
Inhibitor Incubation: Wash the cells and incubate them with varying concentrations of the test inhibitor (e.g., this compound, LY3304000, Tenapanor).
-
Initiation of Exchange and Measurement: Initiate the Na+/H+ exchange by reintroducing a sodium-containing buffer. Monitor the change in fluorescence over time using a fluorescent plate reader. The rate of pHi recovery is indicative of NHE3 activity.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to controls (0% inhibition with vehicle and 100% inhibition with a saturating concentration of a standard inhibitor).[2][4] Fit the concentration-response data to a suitable model (e.g., a 4-parameter model) to determine the IC50 value.[2][4]
In Vivo Assessment of NHE3 Inhibition
In vivo studies are crucial for understanding the physiological effects of NHE3 inhibitors.
Principle: Inhibition of intestinal NHE3 leads to increased sodium and water in the stool and a corresponding decrease in urinary sodium excretion.[5]
General Protocol (Rodent Models):
-
Animal Models: Utilize appropriate rodent models (e.g., mice or rats).
-
Compound Administration: Administer the NHE3 inhibitor orally.
-
Phosphate/Sodium Load: Administer an oral bolus of a sodium phosphate solution to challenge the system.[2]
-
Urine Collection and Analysis: Collect urine over a defined period and measure the sodium concentration. A decrease in urinary sodium compared to vehicle-treated animals indicates intestinal NHE3 inhibition.[4]
-
Fecal Analysis: Fecal water content and sodium levels can also be measured to assess the inhibitor's effect on intestinal absorption.
Visualizing Key Processes
To aid in the understanding of the experimental and biological contexts, the following diagrams illustrate the experimental workflow and the NHE3 signaling pathway.
The following diagram illustrates the central role of NHE3 in intestinal sodium absorption and how its inhibition leads to physiological changes.
NHE3 Signaling and Regulation
NHE3 activity is regulated by various signaling pathways. For instance, hormones like Angiotensin II can stimulate NHE3 activity through pathways involving Ca2+/calmodulin-dependent protein kinase II.[6] Conversely, activation of AMP-activated protein kinase (AMPK), for example by metformin, can lead to the inhibition of NHE3.[7][8] This inhibition is associated with the phosphorylation of NHE3 at specific serine residues (S555 and S563) and subsequent ubiquitination, leading to its internalization from the cell membrane.[7] Understanding these regulatory pathways is crucial for interpreting the effects of NHE3 inhibitors and for the development of novel therapeutic strategies.
References
- 1. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models | PLOS One [journals.plos.org]
- 5. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor Tenapanor: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Na+/H+ Exchanger NHE3 by Angiotensin II Is Mediated by Inositol 1,4,5-Triphosphate (IP3) Receptor-binding Protein Released with IP3 (IRBIT) and Ca2+/Calmodulin-dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the intestinal Na+/H+ exchanger NHE3 by AMP-activated kinase is dependent on phosphorylation of NHE3 at S555 and S563 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metformin Inhibits Na+/H+ Exchanger NHE3 Resulting in Intestinal Water Loss [frontiersin.org]
A Comparative Analysis of the Pharmacokinetic Profiles of NHE3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of three prominent sodium/hydrogen exchanger 3 (NHE3) inhibitors: tenapanor, sarizotan, and SAR218034. The data presented is compiled from various preclinical and clinical studies to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.
Executive Summary
NHE3 inhibitors are a class of drugs that target the sodium/hydrogen exchanger 3 in the gastrointestinal tract, leading to reduced sodium and fluid absorption. This mechanism of action has therapeutic potential in various conditions, including constipation-predominant irritable bowel syndrome (IBS-C), hyperphosphatemia associated with chronic kidney disease (CKD), and potentially hypertension.[1][2][3] The pharmacokinetic profiles of these inhibitors are crucial in determining their clinical utility and safety, with a key distinction being between minimally absorbed and systemically available agents.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for tenapanor and sarizotan based on studies in healthy human subjects. Data for SAR218034 is derived from animal studies, as human pharmacokinetic data is limited in the public domain.
| Parameter | Tenapanor | Sarizotan | SAR218034 |
| Systemic Absorption | Minimal[4][5][6] | Rapidly absorbed[7][8] | Non-absorbable (in rats)[9][10] |
| Tmax (median) | Not applicable (plasma concentrations mostly below limit of quantitation)[11] | 0.5 - 2.25 hours[7][8] | Not applicable |
| Cmax | Below limit of quantitation (<0.5 ng/mL) for parent drug; Major metabolite (M1) Cmax: ~15 ng/mL at steady state[11][12] | Dose-proportional increase[7][8] | Very low plasma concentrations (in rats)[9] |
| AUC | Not determined for parent drug[12] | Dose-proportional increase[7][8] | Not applicable |
| Half-life (t1/2) | Not determined for parent drug | 5 - 7 hours[7][8] | Not applicable |
| Metabolism | Primarily by CYP3A4/5 to a major inactive metabolite (M1)[11][12] | Non-saturable metabolism; plasma metabolite concentrations considerably lower than parent drug[7][8] | Information not available |
| Excretion | Primarily in feces as unchanged drug (~65% of dose)[12] | Information not available | Information not available |
| Primary Mechanism | NHE3 Inhibition[4][5] | 5-HT1A receptor agonist, with some dopamine receptor activity[7][12][13] | NHE3 Inhibition[9] |
| Clinical Development Status | Approved for IBS-C and hyperphosphatemia | Development discontinued for Parkinson's disease | Investigational |
Experimental Protocols
Tenapanor Pharmacokinetic Studies
-
Study Design: Phase 1, single-center, randomized, double-blind, placebo-controlled studies were conducted in healthy adult volunteers.[14] The studies involved single ascending doses (10, 50, 150, 450, and 900 mg) and multiple ascending doses (3, 10, 30, and 100 mg once daily for 7 days).[14] Another study evaluated different regimens over 7 days (e.g., 15 mg twice daily, 30 mg once daily, 30 mg twice daily).[14]
-
Sample Analysis: Plasma concentrations of tenapanor and its major metabolite, M1, were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantitation (LLOQ) for tenapanor was 0.5 ng/mL.[11][14]
-
Pharmacokinetic Analysis: Due to the minimal systemic absorption of tenapanor, standard pharmacokinetic parameters such as AUC, Cmax, and half-life could not be reliably determined for the parent drug.[12] Pharmacokinetic parameters for the M1 metabolite were calculated using non-compartmental methods.
Sarizotan Pharmacokinetic Studies
-
Study Design: Four Phase 1 studies were conducted in healthy subjects, including two single-dose studies (0.5 - 5 mg and 5 - 25 mg) and two multiple-dose studies (5 mg and 10/20 mg twice daily).[7][8]
-
Sample Analysis: Plasma concentrations of sarizotan were measured using a validated high-performance liquid chromatography (HPLC) method with fluorescence or MS/MS detection.[7][8]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using standard non-compartmental methods.[7][8]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of NHE3 Inhibition and Reduced Phosphate Absorption
The following diagram illustrates the proposed mechanism by which NHE3 inhibition leads to a reduction in intestinal phosphate absorption. Inhibition of NHE3 leads to an increase in intracellular protons, which is thought to alter tight junction proteins, thereby reducing paracellular permeability to phosphate.
Caption: Mechanism of reduced phosphate absorption via NHE3 inhibition.
Experimental Workflow for a Typical Pharmacokinetic Study
This diagram outlines a generalized workflow for conducting a pharmacokinetic study of an orally administered drug.
Caption: Generalized workflow for a clinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. pharmacokinetically guided dosing: Topics by Science.gov [science.gov]
- 4. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor Tenapanor: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacokinetics of sarizotan after oral administration of single and repeat doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. What are the key players in the pharmaceutical industry targeting NHE3? [synapse.patsnap.com]
- 11. Pharmacokinetics, Safety, and Tolerability of Tenapanor in Healthy Chinese and Caucasian Volunteers: A Randomized, Open-Label, Single-Center, Placebo-Controlled Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking NHE3-IN-2: A Comparative Guide to Established NHE3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Na+/H+ exchanger-3 (NHE3) inhibitor, NHE3-IN-2, against established antagonists. Due to the limited publicly available experimental data for this compound, this document focuses on a detailed comparison with the well-characterized NHE3 inhibitor, Tenapanor. Additionally, Elobixibat, an ileal bile acid transporter (IBAT) inhibitor with a different mechanism but similar therapeutic application in constipation, is included for a broader perspective.
Introduction to NHE3
The sodium-hydrogen exchanger 3 (NHE3), encoded by the SLC9A3 gene, is an antiporter primarily located on the apical membrane of epithelial cells in the small intestine and proximal tubules of the kidneys. It plays a crucial role in the absorption of sodium and the regulation of fluid and acid-base balance. By exchanging extracellular sodium ions for intracellular protons, NHE3 facilitates the bulk of sodium absorption from the intestinal lumen. Inhibition of NHE3 leads to increased sodium and water retention in the gut, resulting in softer stools and increased bowel motility, making it a key target for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and other constipation-related disorders.[1][2][3]
This compound: An Overview
This compound is identified as a Na+/H+ exchanger-3 (NHE3) inhibitor.[4] Its chemical formula is C15H12ClN5, and its molecular weight is 297.74.[4] Information regarding this compound is primarily found in patent literature (WO2001079186A1), where it is described as 6-Chlor-4-phenyl-2-chinazolinyl-guanidin.[4]
Note: At the time of this publication, publicly accessible, peer-reviewed experimental data detailing the in vitro potency (e.g., IC50), in vivo efficacy, selectivity, and off-target effects of this compound are not available. The following sections will therefore focus on established antagonists for which such data exists, to provide a benchmark for the evaluation of new chemical entities like this compound.
Established NHE3 Antagonist: Tenapanor
Tenapanor is a first-in-class, orally administered, minimally absorbed small molecule inhibitor of NHE3.[5][6] It is approved for the treatment of IBS-C in adults.[5]
Mechanism of Action
Tenapanor acts locally in the gastrointestinal tract to inhibit NHE3 on the apical surface of enterocytes. This inhibition reduces the absorption of sodium from the small intestine and colon.[5][6] The increased concentration of sodium in the intestinal lumen leads to an osmotic influx of water, which softens the stool and accelerates intestinal transit.[2][5]
Quantitative Performance Data
| Parameter | Tenapanor | Source |
| Target | Sodium-Hydrogen Exchanger 3 (NHE3) | [5][6] |
| IC50 (human NHE3) | 5 nM | [7] |
| IC50 (rat NHE3) | 10 nM | [8] |
| IC50 (human ileum monolayers) | 2 nM | [7] |
| IC50 (mouse ileum monolayers) | 6 nM | [7] |
| Systemic Absorption | Minimal | [5][9][10] |
In Vivo Efficacy & Clinical Summary
Clinical trials have demonstrated the efficacy of Tenapanor in treating IBS-C.[9][11][12][13] In phase 3 trials, Tenapanor significantly improved stool consistency and increased the frequency of spontaneous bowel movements compared to placebo.[9][11] Patients treated with Tenapanor also reported a reduction in abdominal pain.[9][12] The most common side effect associated with Tenapanor is diarrhea, which is consistent with its mechanism of action.[11][14][15] Other less common side effects include abdominal distention, flatulence, and dizziness.[14][16]
Comparative Antagonist (Alternative Mechanism): Elobixibat
Elobixibat is a first-in-class, orally administered inhibitor of the ileal bile acid transporter (IBAT).[17][18] While it does not directly target NHE3, it is used to treat chronic idiopathic constipation by a distinct mechanism that also results in increased intestinal fluid and motility.[17][18][19]
Mechanism of Action
Elobixibat acts locally in the terminal ileum to inhibit IBAT, the primary transporter responsible for the reabsorption of bile acids.[18] This inhibition leads to an increased concentration of bile acids in the colon.[17][18] Bile acids in the colon stimulate secretion of water and electrolytes and increase colonic motility, leading to laxation.[17][18]
Quantitative Performance Data
| Parameter | Elobixibat | Source |
| Target | Ileal Bile Acid Transporter (IBAT) | [20][21] |
| IC50 (human IBAT) | 0.53 nM | [20] |
| IC50 (mouse IBAT) | 0.13 nM | [20] |
| IC50 (canine IBAT) | 5.8 nM | [20] |
| Systemic Absorption | Minimal | [22] |
In Vivo Efficacy & Clinical Summary
Phase 3 clinical trials have shown that Elobixibat is effective in increasing the frequency of spontaneous bowel movements and improving stool consistency in patients with chronic constipation.[23][24] The most common adverse effects are abdominal pain and diarrhea, which are related to its pharmacological action.[24][25][26]
Experimental Protocols
In Vitro NHE3 Inhibition Assay
A common method to assess NHE3 inhibition in vitro involves measuring the recovery of intracellular pH (pHi) in cells overexpressing NHE3 after an acid load.
-
Cell Culture: Cells stably expressing the target NHE3 (e.g., human or rat) are cultured on suitable plates.
-
Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
Acidification: The intracellular environment is acidified, typically using a prepulse of ammonium chloride (NH4Cl) followed by its removal.
-
Inhibitor Application: The test compound (e.g., this compound, Tenapanor) at various concentrations is added to the cells.
-
pH Recovery Measurement: The recovery of pHi is monitored by measuring the fluorescence of the dye over time. The rate of pHi recovery is proportional to NHE3 activity.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the pHi recovery rate against the concentration of the inhibitor.[27]
In Vivo Intestinal Perfusion Assay
This assay measures the effect of an NHE3 inhibitor on fluid and electrolyte transport in a segment of the intestine in a living animal.
-
Animal Preparation: Anesthetized rodents (e.g., rats, mice) are used. A segment of the small intestine (e.g., jejunum) is surgically isolated and cannulated at both ends.
-
Perfusion: A solution containing a non-absorbable marker (e.g., 14C-polyethylene glycol) and the test compound is perfused through the isolated intestinal segment at a constant rate.
-
Sample Collection: The perfusate is collected at the distal end of the segment at timed intervals.
-
Analysis: The concentrations of the non-absorbable marker and electrolytes (e.g., sodium) in the collected perfusate are measured.
-
Calculation of Net Flux: The net flux of water and electrolytes across the intestinal mucosa is calculated based on the changes in the concentration of the non-absorbable marker. Inhibition of NHE3 will result in reduced sodium and water absorption.
Visualizations
Caption: Signaling pathway of the NHE3 transporter and its inhibition.
Caption: Experimental workflow for an in vitro NHE3 inhibition assay.
References
- 1. What are the key players in the pharmaceutical industry targeting NHE3? [synapse.patsnap.com]
- 2. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium–hydrogen antiporter 3 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tenapanor | C50H66Cl4N8O10S2 | CID 71587953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 12-Week, Placebo-Controlled Phase 3 Trial (T3MPO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenapanor for the treatment of irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tenapanor in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abdominal Symptom Improvement During Clinical Trials of Tenapanor in Patients With Irritable Bowel Syndrome With Constipation: A Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenapanor Treatment of Patients With Constipation-Predominant Irritable Bowel Syndrome: A Phase 2, Randomized, Placebo-Controlled Efficacy and Safety Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. After Rejection, Tenapanor for Kidney Disease Faces FDA's Outside Experts | MedPage Today [medpagetoday.com]
- 16. drugs.com [drugs.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. The synthetic route of Elobixibat_Chemicalbook [chemicalbook.com]
- 23. Safety and efficacy of elobixibat for chronic constipation: results from a randomised, double-blind, placebo-controlled, phase 3 trial and an open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of NHE3-IN-2: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the proper disposal of NHE3-IN-2, a potent inhibitor of the Na+/H+ exchanger-3. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for chemical waste disposal and information from the SDS of a related compound, NHE3-IN-1, to offer a comprehensive operational plan.
Important Note: The following procedures are based on general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, should always prioritize safety and environmental responsibility. Key principles include:
-
Segregation: Never mix incompatible waste streams.[1] Halogenated and non-halogenated solvents should be kept separate.[1]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Containment: Use appropriate, sealed, and compatible containers for waste storage.[2][3]
-
Minimization: Employ practices that reduce the volume of hazardous waste generated.[4]
Pre-Disposal Handling and Storage of this compound
Proper handling and storage are critical first steps in the safe management of this compound.
| Parameter | Recommendation | Source |
| Storage of Stock Solutions | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light. | [5] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound. | |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | [6] |
Step-by-Step Disposal Procedure for this compound
The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound waste, such as contaminated personal protective equipment (gloves, etc.), weigh paper, and vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Aqueous and solvent-based solutions should be segregated.
-
Step 2: Container Selection and Labeling
-
Use containers that are compatible with the chemical properties of the waste. For liquid waste, ensure the container is leak-proof and has a secure cap.[2][3]
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and solvent if applicable.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated SAA within your laboratory.[4]
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[4]
-
Ensure the container is kept closed except when adding waste.[2][3]
Step 4: Arranging for Chemical Waste Pickup
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and pickup.
Step 5: Decontamination of Glassware and Equipment
-
Triple Rinsing: Glassware and equipment that have come into contact with this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or acetone) to remove any residue.[2]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste.[7] Subsequent rinses may be considered non-hazardous depending on your institution's policies.
-
After thorough decontamination, glassware can typically be washed and reused or disposed of according to standard laboratory procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these guidelines and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling NHE3-IN-2
Essential Safety and Handling Guide for NHE3-IN-2
This document provides immediate safety, handling, and disposal protocols for the Na+/H+ exchanger-3 (NHE3) inhibitor, this compound. Researchers, scientists, and drug development professionals should review this information thoroughly before handling the compound to ensure laboratory safety and proper experimental execution.
Chemical and Safety Data
The following table summarizes the key chemical and safety information for this compound. This data has been compiled from supplier safety data sheets and product information pages.
| Property | Value | Reference |
| Chemical Name | 6-Chloro-4-phenyl-2-quinazolinyl-guanidine | [1][2] |
| CAS Number | 92434-13-4 | [2] |
| Molecular Formula | C15H12ClN5 | [2] |
| Molecular Weight | 297.74 g/mol | [2] |
| Purity | 98.65% | [1] |
| Solubility | DMSO: ≥ 3.33 mg/mL (11.18 mM) | [1][2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1][3] |
| Appearance | Solid powder | |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [4] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection. | [4][5] |
Operational and Disposal Plans
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: A suitable respirator should be used when handling the solid compound to avoid inhalation of dust.[4]
Stock Solution Preparation
Proper preparation of stock solutions is critical for experimental accuracy and safety.
-
Environment: Perform all weighing and initial dissolution steps within a chemical fume hood to minimize inhalation exposure.
-
Solvent: Use newly opened, anhydrous DMSO for optimal solubility.[1] Hygroscopic DMSO can significantly impact the solubility of the product.
-
Procedure:
-
Storage: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
Experimental Workflow: In Vitro Assay (Caco-2 Cells)
The following is a generalized workflow for an in vitro experiment using this compound with Caco-2 cells, a human colon adenocarcinoma cell line commonly used to study NHE3 activity.[6][7][8]
-
Cell Culture: Culture Caco-2 cells until they form a confluent monolayer.
-
Compound Dilution:
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution.
-
Prepare the desired working concentrations by diluting the stock solution in the appropriate cell culture medium. Keep the final DMSO concentration in the medium low (typically <0.5%) to avoid solvent effects on the cells.
-
-
Cell Treatment:
-
Remove the culture medium from the Caco-2 cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Incubate for the predetermined experimental time.
-
-
Post-Treatment Analysis: Proceed with the specific assay to measure NHE3 activity or other downstream effects.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound: Unwanted or expired solid this compound should be disposed of as hazardous chemical waste. Do not discard in the regular trash or down the drain.
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused diluted solutions, cell culture medium from treated cells) in a designated, sealed, and properly labeled hazardous waste container.
-
The waste container should be stored in a secondary containment bin.
-
-
Contaminated Labware:
-
Solid Waste: Pipette tips, centrifuge tubes, and other disposable labware that have come into contact with this compound should be collected in a designated hazardous waste bag.
-
Glassware: Reusable glassware must be decontaminated. The initial rinse should be collected as hazardous waste. After the initial rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflow
The following diagram illustrates the key steps in the handling and experimental workflow for this compound.
Caption: Workflow for handling this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Regulation of NHE3 by nitric oxide in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an endogenous epithelial Na(+)/H(+) exchanger (NHE3) in three clones of caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcellular redistribution is involved in acute regulation of the brush border Na+/H+ exchanger isoform 3 in human colon adenocarcinoma cell line Caco-2. Protein kinase C-mediated inhibition of the exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
